Netarsudil employs a multi-faceted mechanism to reduce IOP, primarily by enhancing aqueous humor outflow through the conventional pathway and secondarily by reducing its production [1] [2]. The table below summarizes its core mechanisms and corresponding physiological effects.
| Mechanism of Action | Target Site / Pathway | Physiological Effect | Result on Intraocular Pressure |
|---|---|---|---|
| Rho Kinase (ROCK) Inhibition [3] [1] [4] | Trabecular Meshwork (TM) & Schlemm's Canal | Relaxes TM & SC cells, reduces actin stress fibers & cell stiffness, increases outflow facility [3] [5]. | Lowers IOP |
| Norepinephrine Transporter (NET) Inhibition [3] [1] | Adrenergic Synapses | Increases norepinephrine signaling; may reduce aqueous production via vasoconstriction of ciliary body blood flow [3]. | Lowers IOP |
| Reduction of Episcleral Venous Pressure (EVP) [1] [2] | Episcleral Veins | Dilates episcleral veins, reducing downstream pressure [3] [1]. | Lowers IOP |
The following diagram illustrates the key molecular pathways affected by this compound in trabecular meshwork cells.
This compound's dual inhibition of ROCK and NET reduces intraocular pressure.
The table below provides key quantitative data on this compound's pharmacological properties and efficacy.
| Parameter | Value / Measurement | Details / Context |
|---|---|---|
| Approved Formulation | 0.02% ophthalmic solution [1] | Once-daily topical application. |
| Systemic Absorption | Very low / Not quantifiable [3] [1] | Plasma conc. typically below LLOQ (0.100 ng/mL). |
| Metabolism & Active Metabolite | This compound-M1 (AR-13503) [3] [1] | Formed by corneal esterases; 5x more potent than parent drug [1]. |
| In-vitro Half-life (Human Cornea) | 175 minutes [3] [1] | Measured in human corneal tissue. |
| Protein Binding (Metabolite) | ~60% [3] | AR-13503; parent drug expected to be higher. |
| Typical IOP Reduction (Clinical) | ~4.8 mmHg (≈23.5%) [6] | At 0.02% concentration over 4 weeks [6]. |
| Common Adverse Reaction | Conjunctival hyperemia (53%) [3] | Due to ROCK-mediated vasodilation [1]. |
This methodology evaluates this compound's effect on reversing pathological contraction in a tissue-mimetic environment [5].
Research on this compound continues to evolve, focusing on improving its therapeutic profile and expanding its applications.
Netarsudil lowers IOP through a multi-pronged approach that primarily increases outflow through the diseased trabecular meshwork, with additional effects on aqueous production and episcleral venous pressure.
The table below summarizes the targets and resulting pharmacological effects of this compound.
| Pharmacological Target | Biological Effect | Result on Aqueous Humor Dynamics |
|---|---|---|
| Rho-associated Kinase (ROCK) [1] [2] [3] | Induces disassembly of actin stress fibers and focal adhesions in trabecular meshwork (TM) cells. | Relaxes TM, increasing trabecular outflow facility [4] [3] [5]. |
| Rho-associated Kinase (ROCK) [4] [5] | Causes morphological changes in the conventional outflow pathway (e.g., expansion of the juxtacanalicular tissue (JCT), dilation of Schlemm's canal and episcleral veins). | Increases the effective filtration area, redistributing aqueous outflow [4] [6] [5]. |
| Norepinephrine Transporter (NET) [1] [2] | Increases synaptic norepinephrine levels, leading to adrenergic activation. | Decreases aqueous humor production [1] [2]. |
| Rho-associated Kinase (ROCK) [7] | Relaxes vascular smooth muscle in the episcleral veins. | Reduces episcleral venous pressure, thereby increasing overall outflow pressure gradient [7]. |
This multi-mechanistic action is represented in the following signaling pathway diagram:
This compound's dual mechanism of action converges to lower intraocular pressure.
The potency of this compound and its active metabolite, this compound-M1, has been characterized in detailed preclinical studies.
| Parameter | This compound | This compound-M1 (Active Metabolite) | Notes / Source |
|---|---|---|---|
| ROCK1 Inhibition (Kᵢ) | 1 nM [1] | ~5x more potent than this compound [2] | In vitro kinase assay [1]. |
| ROCK2 Inhibition (Kᵢ) | 1 nM [1] | ~5x more potent than this compound [2] | In vitro kinase assay [1]. |
| Disruption of Actin Stress Fibers (IC₅₀) | 79 nM [1] | Not reported | Primary porcine TM cells [1]. |
| Disruption of Focal Adhesions (IC₅₀) | 16 nM [1] | Not reported | Transformed human TM cells [1]. |
| Increase in Outflow Facility | -- | +51% (vs. baseline), +102% (vs. control) [4] [5] | In enucleated human eyes perfused with 0.3 µM this compound-M1 [4]. |
The following methodologies are critical for investigating this compound's cellular and tissue-level effects.
This protocol is used to visualize the real-time effects of this compound on the actin cytoskeleton [8] [9].
This ex vivo model assesses this compound's direct impact on aqueous outflow facility in a whole-tissue context [4] [5].
This advanced in vitro model recapitulates the 3D microenvironment of the TM to study contractility [3].
Netarsudil's metabolic pathway and key pharmacokinetic parameters are summarized below.
This compound is metabolized to active AR-13503 in the cornea, which inhibits ROCK in the trabecular meshwork to lower IOP.
| Parameter | Details |
|---|---|
| Metabolic Pathway | Ester prodrug metabolized by corneal esterases in the cornea [1] [2] |
| Active Metabolite | This compound-M1 (AR-13503); ~5x more potent ROCK inhibitor than parent drug [1] [2] |
| Site of Metabolism | Primarily the cornea; human liver microsomes showed no significant subsequent metabolism of AR-13503 [2] |
| Tissue Distribution | Highest concentrations in cornea and conjunctiva; low systemic absorption [1] [2] |
| Protein Binding | This compound: Highly bound in human plasma; this compound-M1: ~60% bound to plasma proteins [2] |
| Half-life (in vitro) | ~175 minutes in human corneal tissue [1] [2] |
| Systemic Exposure | Low; this compound and AR-13503 plasma concentrations are typically low or unquantifiable after topical dosing [1] |
Key experimental methodologies from foundational studies are detailed below.
In vitro studies defined this compound metabolism and protein binding using human tissues [2]:
Mouse models evaluated this compound's ability to prevent and reverse steroid-induced ocular hypertension [3]:
This compound's pharmacokinetic profile has significant clinical and research implications:
Netarsudil is a first-in-class Rho-associated protein kinase (ROCK) inhibitor that also inhibits the norepinephrine transporter (NET) [1]. It uniquely targets the conventional trabecular outflow pathway, which is often dysfunctional in glaucoma [1]. The following diagram illustrates its multi-faceted mechanism of action.
This compound's primary mechanisms and effects on aqueous humor dynamics. TM: Trabecular Meshwork; SC: Schlemm's Canal; ECM: Extracellular Matrix; EVP: Episcleral Venous Pressure.
The mechanism proposed in the diagram is supported by quantitative human studies. The tables below summarize key findings from clinical studies on how this compound alters parameters of aqueous humor dynamics.
Table 1: Effects of this compound on Aqueous Humor Dynamics Parameters (7-day treatment) [2]
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change (%) | P-value |
|---|---|---|---|---|
| Outflow Facility (μL/min/mmHg) | 0.27 ± 0.10 | 0.33 ± 0.11 | +22% | 0.02 |
| Episcleral Venous Pressure (EVP) (mmHg) | 7.9 ± 1.2 | 7.2 ± 1.8 | -10% | 0.01 |
| Aqueous Humor Flow Rate (μL/min) | Not fully significant | Not fully significant | -15% (trend) | 0.08 |
| Uveoscleral Outflow Rate (μL/min) | No significant change | No significant change | - | - |
Table 2: Effects on Episcleral Venous Hemodynamics in a 1-2 Week Study [3]
| Parameter | Baseline (Mean ± SD) | 1 Hour Post-Drop (T1) | 1-2 Weeks of Use (T2) | 1 Hour Post-Drop at T2 (T3) |
|---|---|---|---|---|
| IOP (mmHg) | 16.8 ± 3.6 | 13.9 ± 4.2 | 12.6 ± 4.1 | 11.8 ± 4.7 |
| Vessel Diameter (μm) | 61.3 ± 5.3 | 78.0 ± 6.6 | 74.0 ± 5.2 | 76.9 ± 6.9 |
| Blood Flow (μL/min) | 0.40 ± 0.22 | 0.69 ± 0.45 | 0.38 ± 0.30 | 0.54 ± 0.32 |
To evaluate the effects of this compound, researchers employ sophisticated techniques to measure episcleral venous pressure and hemodynamics.
This objective method measures the pressure required to collapse an episcleral vein.
EMA provides direct, absolute measurements of episcleral blood flow by tracking labeled red blood cells.
The workflow for this technique is illustrated below.
Experimental workflow for Erythrocyte-Mediated Angiography (EMA) to measure episcleral venous flow.
Netarsudil is a Rho-associated protein kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor [1] [2]. It reduces intraocular pressure (IOP) through three distinct mechanisms, primarily targeting the diseased trabecular meshwork, which is a novel approach compared to many other glaucoma therapies [1] [2] [3].
The table below summarizes its core mechanisms:
| Mechanism of Action | Biological Target | Physiological Effect | Result on Intraocular Pressure |
|---|---|---|---|
| Inhibition of Rho Kinase [1] [2] [4] | Trabecular Meshwork & Schlemm's Canal Cells | Reduces actomyosin contraction, decreases ECM production, reduces cell stiffness [1] [4]. | Increased trabecular outflow facility [5] [6]. |
| Inhibition of Norepinephrine Transporter (NET) [1] [2] | Noradrenergic synapses in the ciliary body | Increases endogenous norepinephrine signaling, potentially causing vasoconstriction and reduced blood flow [1]. | Decreased aqueous humor production [2]. |
| Secondary Vascular Effect [5] [6] | Episcleral Veins | Causes venous dilation and relaxation. | Decreased episcleral venous pressure [5] [6]. |
This multi-target mechanism is visualized in the following pathway diagram:
This compound's multimodal mechanism of action targets the trabecular meshwork, aqueous production, and episcleral venous pressure to reduce intraocular pressure.
This compound exhibits favorable pharmacokinetics for a topical ophthalmic drug, with minimal systemic exposure and metabolism occurring primarily within the eye [1] [2].
| Parameter | Data |
|---|---|
| Route of Administration | Topical ophthalmic solution (0.02%) [2]. |
| Absorption & Systemic Exposure | Very low systemic absorption; plasma concentrations of this compound and its active metabolite are typically below quantifiable levels [1] [2]. |
| Distribution | High concentrations in the cornea and conjunctiva; low volume of distribution due to high protein binding [1] [2]. |
| Metabolism | Metabolized in the cornea by esterases to its active metabolite, AR-13503 (this compound-M1), which is more potent than the parent drug [1] [2] [4]. |
| Route of Elimination | Not fully characterized; primarily local metabolism with no detectable systemic metabolite formation [1]. |
A key point of discussion in the literature is the Elimination Half-Life, for which different values are reported depending on the context:
This discrepancy is not contradictory but rather reflects different experimental measurements. The in vitro value describes local metabolic stability, while the in vivo value represents the overall systemic elimination profile [8]. The long in vivo half-life supports the once-daily dosing of the drug [2] [8].
This study aimed to characterize the potency, metabolic profile, and IOP-lowering efficacy of this compound in animal models [4].
14C-labeled this compound was incubated with corneas from various species, including humans, to identify metabolites and calculate the in vitro half-life [4].This Phase 2 study investigated the mechanism of IOP reduction by this compound in patients with Primary Open-Angle Glaucoma or Ocular Hypertension [5] [6].
This compound represents a first-in-class therapeutic approach for glaucoma by directly targeting the pathological trabecular meshwork. Its efficacy stems from a well-characterized, multimodal pharmacodynamic profile. The pharmacokinetic data, particularly the prolonged in vivo half-life, supports its clinical use as a convenient once-daily monotherapy or as part of a fixed-dose combination.
The primary documented synthesis is a six-step asymmetric route developed by researchers at Aerie Pharmaceuticals, which has been scaled up for commercialization [1] [2]. The key steps and methodologies are summarized below.
Table 1: Steps in the Asymmetric Synthesis of Netarsudil [1]
| Step | Key Reactants / Reagents | Key Process / Technique | Purpose / Outcome |
|---|---|---|---|
| 1 | Phenylacetic acid derivative, 2,4-dimethylbenzoate ester | Esterification | Constructs the backbone of the β-amino acid framework [1]. |
| 2 | (R)-4-benzyloxazolidin-2-one (Evans auxiliary), N-Boc-1-aminomethylbenzotriazole | Chiral enolate alkylation | Installs the (S)-stereocenter with high diastereoselectivity (96:4 dr) [1]. |
| 3 | 2,2,2-trichloro-1,1-dimethylethyl chloroformate, 6-aminoisoquinoline | Non-racemizing activation, coupling | Activates the acid for coupling with 6-aminoisoquinoline to yield N-Boc-protected this compound (63% yield, 98% ee) [1]. |
| 4 | Acidic conditions | Deprotection | Removes the Boc-protecting group [1]. |
| 5 | - | Recrystallization | Final purification to achieve high enantiomeric purity (>99% ee) [1]. |
The following diagram illustrates the workflow and logical relationship of this synthesis process:
This compound asymmetric synthesis workflow. [1]
For your reference in process chemistry and analytical development, here are the key chemical identifiers and a comparison of synthetic routes.
Table 2: this compound Chemical Profile [3] [4] [5]
| Property | Description |
|---|---|
| Systematic IUPAC Name | [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [4] |
| Molecular Formula | C₂₈H₂₇N₃O₃ [4] [5] |
| CAS Number | 1254032-66-0 [6] [4] |
| Molar Mass | 453.542 g·mol⁻¹ [4] |
| Drug Substance Form | This compound dimesilate (mesylate) salt – white to light yellow crystalline powder, freely soluble in water [4]. |
Table 3: Overview of Synthetic Routes
| Route Feature | Route 1 (WO 2017086941) | Asymmetric Route (Synthesis, 2019) |
|---|---|---|
| Source | Patent (Assignee: Aerie Pharmaceuticals) [6] | Journal Paper (Synthesis) [1] |
| Key Step | Not specified in excerpt | Chiral enolate alkylation using Evans auxiliary [1] |
| Diastereoselectivity | Not specified | 96:4 dr [1] |
| Overall Enantiomeric Excess | Not specified | >99% ee (after recrystallization) [1] |
A US patent application (US20210094918A1) details another process for preparing (S)-netarsudil, its salts, and polymorphs [7]. The patent claims involve:
As a Rho kinase inhibitor, this compound's mechanism of action involves direct targeting of the diseased trabecular meshwork. It inhibits Rho-associated protein kinase, reducing cell contraction and extracellular matrix production in the trabecular meshwork and Schlemm's canal, thereby increasing outflow facility [5].
This compound is a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor that lowers IOP through three coordinated actions on aqueous humor dynamics [1] [2]:
The following diagram illustrates how these mechanisms work together at the anatomical level.
Clinical studies demonstrate that this compound's mechanism translates into significant IOP reduction and improved outflow facility.
Table 1: Efficacy Outcomes from a Phase 2 Human Study (7-day treatment) [3] [2]
| Efficacy Parameter | This compound 0.02% (Change from Baseline) | Vehicle (Change from Baseline) | Treatment Difference | P-value |
|---|---|---|---|---|
| Mean Diurnal IOP | -4.52 mm Hg | -0.98 mm Hg | -3.54 mm Hg | < 0.0001 |
| Mean Diurnal Outflow Facility | +0.039 µL/min/mm Hg | +0.007 µL/min/mm Hg | +0.03 µL/min/mm Hg | ≤ 0.001 |
| Mean Diurnal EVP | -0.79 mm Hg | +0.10 mm Hg | -0.89 mm Hg | < 0.001 |
Table 2: Comparative Efficacy in a Phase 3 Study (4-week treatment, Japanese patients) [6]
| Study Group | Baseline Mean Diurnal IOP | Week 4 Mean Diurnal IOP (LS Mean) | Mean Reduction from Baseline |
|---|---|---|---|
| This compound 0.02% QD (n=122) | 20.61 mm Hg | 15.96 mm Hg | 4.65 mm Hg |
| Ripasudil 0.4% BID (n=123) | 20.69 mm Hg | 17.71 mm Hg | 2.98 mm Hg |
| The phase 3 study demonstrated the superiority of this compound over the active comparator ripasudil with a treatment difference of -1.74 mmHg (p < 0.0001). |
For researchers aiming to validate or explore these mechanisms, here are detailed methodologies from key studies.
Table 3: Key Experimental Models and Protocols
| Investigation Focus | Model / Technique | Key Protocol Details | Primary Outcome Measured |
|---|
| Outflow Facility & Morphology [4] | Ex vivo perfused human donor eyes | Paired human eyes perfused at constant pressure (15 mm Hg) with 0.3 µM this compound-M1 (active metabolite) or vehicle for 3 hours. Fluorescent microspheres added to trace outflow patterns before perfusion-fixation. | • Outflow facility (C) calculated from fluid flow rate. • Percentage Effective Filtration Length (PEFL) in TM and episcleral veins. • Morphological changes via confocal and electron microscopy. | | Aqueous Humor Dynamics in Humans [3] [2] | Phase 2 clinical trial (n=18) | Patients with POAG/OHT received this compound 0.02% in one eye and vehicle in the other, once daily for 7 days. Measurements taken at baseline and day 8. | • Trabecular outflow facility: Measured by Schiøtz tonography. • IOP: Measured by pneumatonometry. • EVP: Measured by automated venomanometry. | | Cellular Contractility & Actin Remodeling [5] | Bioengineered 3D Human TM Cell Hydrogel | HTM cells encapsulated in a hydrogel of collagen I, hyaluronic acid, and elastin-like polypeptide. Pathologic contraction induced with TGFβ2. Treated with this compound and related compounds. | • Hydrogel contraction: Measured by change in hydrogel area. • Actin stress fiber density: Quantified via fluorescence imaging. • Focal adhesion disruption: Immunocytochemistry for paxillin. |
The direct action on the TM opens several promising research and development avenues:
Netarsudil is a novel Rho-associated protein kinase (ROCK) and norepinephrine transporter (NET) inhibitor that lowers IOP through three primary mechanisms [1] [2]:
The following diagram illustrates the cellular signaling pathway and mechanisms by which this compound acts on the trabecular meshwork.
This compound's cellular signaling pathway and IOP-lowering mechanisms.
The table below summarizes key quantitative data from this compound's preclinical development [1].
| Parameter | Assay System | Result (IC₅₀ or Kᵢ) | Biological Significance |
|---|---|---|---|
| ROCK1 Inhibition | Biochemical Kinase Assay | Kᵢ = 1 nM | High affinity for primary molecular target. |
| ROCK2 Inhibition | Biochemical Kinase Assay | Kᵢ = 1 nM | High affinity for primary molecular target. |
| Actin Stress Fiber Disruption | Primary Porcine TM Cells | IC₅₀ = 79 nM | Reduces TM cellular contractility. |
| Focal Adhesion Disruption | Human TM (HTM) Cells | IC₅₀ = 16 nM | Decreases cell-matrix adhesion. |
| IOP Reduction (Rabbit) | Normotensive Dutch Belted Rabbit | Max reduction: 8.1 ± 0.7 mmHg | Confirms potent in vivo efficacy. |
| IOP Reduction (Monkey) | Formosan Rock Monkey | Max reduction: 7.5 ± 1.1 mmHg | Confirms efficacy in non-human primate. |
A Phase 2 study demonstrated this compound's efficacy and concentration-dependent side effects over 4 weeks [4].
| Parameter | This compound 0.01% | This compound 0.02% | This compound 0.04% | Placebo |
|---|---|---|---|---|
| Baseline Mean Diurnal IOP (mmHg) | ~21.1 | ~20.3 | ~20.3 | ~20.3 |
| Week 4 Mean Diurnal IOP (mmHg) | 16.53 | 15.82 | 16.06 | 18.94 |
| Mean IOP Reduction from Baseline (mmHg) | 4.10 | 4.80 | 4.81 | 1.73 |
| Mean Percentage IOP Reduction | 19.8% | 23.5% | 23.8% | 8.2% |
| Incidence of Conjunctival Hyperemia | 23.6% | 37.0% | 56.9% | 1.8% |
Detailed methodologies from pivotal preclinical studies are summarized below.
The following diagram outlines the workflow for the key cell-based assays.
Workflow for cell-based assays measuring this compound's effects on TM cells.
This compound's profile offers several key implications for drug development:
This compound is a Rho kinase inhibitor and norepinephrine transporter inhibitor used for lowering elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1]. Ensuring the purity of this compound is critical for pharmaceutical quality because even trace amounts of impurities can compromise drug safety and efficacy [1]. These impurities primarily originate from the synthesis process, where the starting material ((4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid) and an intermediate product may remain in the final drug substance [1]. Forced degradation studies reveal that this compound is susceptible to various stress conditions, generating multiple degradation products that must be separated and characterized [1]. This document provides detailed application notes and protocols for validating a stability-indicating HPLC method for the quantification of this compound and its process-related impurities.
The method was developed and optimized to achieve baseline separation of this compound from its process-related impurities and forced degradation products [1].
The following workflow outlines the complete analytical procedure for method validation and application:
Purpose: To ensure the HPLC system is operating correctly before sample analysis [2] [3]. Procedure: Analyze six replicates of the 100% concentration level solution (this compound at target concentration with 0.01% of each impurity) [1]. Acceptance Criteria [1] [3]:
The method was validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for the intended application [1] [4]. The table below summarizes the experimental designs and acceptance criteria for each validation parameter:
| Validation Parameter | Experimental Design | Results & Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | Forced degradation studies: acid, base, peroxide, thermal, UV light; analyze peak purity using DAD [1] [5] | No interference; peak purity >990; resolution between all peaks >1.5 [1] [5] | [1] [5] |
| Linearity & Range | 5-7 concentration levels: LOQ to 200% for impurities; 25-200 µg/mL for this compound [1] [5] | Impurities: 0.025-0.2 µg/mL; This compound: 25-200 µg/mL; R² > 0.999 [1] | [1] |
| Accuracy (Recovery) | 9 determinations over 3 levels (80%, 100%, 120%); bulk drug: direct recovery; formulations: spiked recovery [4] [5] | Recovery 98-102%; RSD < 2% [4] [5] | [4] [5] |
| Precision | Repeatability: 6 injections of same sample; Intermediate precision: different days, analysts, instruments [4] [3] | RSD < 2% for both repeatability and intermediate precision [4] | [4] [3] |
| LOD & LOQ | Signal-to-noise ratio: LOD (S/N ≥ 3), LOQ (S/N ≥ 10) with precision verification [1] [4] | LOD: 0.008 µg/mL (Imp1), 0.003 µg/mL (Imp2); LOQ: 0.025 µg/mL for both impurities [1] | [1] [4] |
| Robustness | Deliberate variations: mobile phase ratio (±5%), flow rate (±10%), column temperature, different columns [4] [5] | RSD of results <2% under all varied conditions [4] [5] | [4] [5] |
Purpose: To demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions and showing that the method can adequately separate degradation products from the main peak and process-related impurities [1].
Optimal Degradation Level: Approximately 10% degradation (5-15%) is advisable for meaningful interpretation. If the sample shows no degradation after harsh conditions, it is considered stable under those conditions [5].
Analysis: After degradation, adjust the pH of the solutions to match the mobile phase pH before injection to prevent adverse effects on the column [5]. Analyze using the developed HPLC method and characterize degradation products using LC-MS/MS with collision-induced dissociation [1].
Procedure: Degradation products generated from forced degradation studies were characterized using LC-MS/MS with electrospray ionization in positive mode [1]. Mass Spectrometry Conditions [1]:
Results: Based on collision-induced dissociation mass spectral data, six degradation compounds of this compound were characterized and their possible structures were proposed [1]. The method successfully resolved these degradation products from process-related impurities, confirming its stability-indicating capability [1].
The validated method has been successfully applied for the analysis of this compound in eye drop formulations (0.02% w/v) [1]. Sample Preparation: Accurately measure 25 mL of the eye drop formulation into a 50 mL volumetric flask containing 10 mL methanol. Sonicate to dissolve completely, then dilute to volume with methanol. Filter through a 0.2 µ membrane filter before injection to obtain a final concentration of 100 µg/mL [1]. Results: The method provides acceptable accuracy and precision for the quantification of this compound and its impurities in pharmaceutical dosage forms, making it suitable for routine quality control analysis [1].
The validated HPLC method for this compound and its impurities demonstrates excellent sensitivity, precision, accuracy, and specificity. The method is stability-indicating, successfully separating and characterizing process-related impurities and forced degradation products. With its comprehensive validation according to ICH guidelines and proven application to pharmaceutical dosage forms, this method is suitable for routine quality control analysis of this compound in bulk drug substances and finished pharmaceutical products, ensuring drug safety and efficacy [1].
This compound is a novel Rho kinase inhibitor and norepinephrine transporter inhibitor approved for decreasing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Its molecular structure consists of [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate with a molecular formula of C₂₈H₂₇N₃O₃ and a molecular weight of 453.542 g/mol [1]. What distinguishes this compound from other Rho kinase inhibitors is its unique triple mechanism of action—它不仅通过减少流出阻力来最小化眼内压,还减少房水产生和上巩膜静脉压 [1]. The drug is typically administered as an eye drop formulation with a concentration of 0.02% w/v this compound [1].
Forced degradation studies, also known as stress testing, are critical components of pharmaceutical development that provide insight into the intrinsic stability of drug substances and products. These studies help identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods [1]. The International Conference on Harmonization (ICH) guidelines recommend subjecting drug substances to various stress conditions including hydrolysis (acid and base), oxidation, thermal stress, and photolysis to demonstrate the specificity of stability-indicating methods and to understand the intrinsic stability characteristics of the molecule [1]. The identification and characterization of degradation products are essential for ensuring drug product quality, safety, and efficacy, as even small quantities of impurities may influence these critical attributes [1].
The experimental setup for this compound forced degradation studies requires high-purity materials and specialized reagents. According to recent studies, the following materials are essential:
The comprehensive characterization of this compound degradation products requires sophisticated instrumentation:
Optimized chromatographic conditions for the separation of this compound and its degradation products are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions for this compound Degradation Studies
| Parameter | Specification | Rationale |
|---|---|---|
| Column | ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 μm id) | Provides optimal resolution of this compound, process-related impurities, and degradation products [1] |
| Mobile Phase | Acetonitrile:methanol:pH 4.6 phosphate buffer (45:35:20, v/v) | Isocratic elution for efficient separation [1] |
| Flow Rate | 1.0 mL/min | Balanced analysis time and resolution [1] |
| Column Temperature | Room temperature | Maintains reproducibility [1] |
| Detection Wavelength | 257 nm | Isoabsorption wavelength for this compound and its impurities [1] |
| Injection Volume | Variable (0.1-1500 μL) | Adaptable to concentration needs [1] |
| Run Time | Not specified | To be determined based on retention of all components |
Proper sample preparation is fundamental for obtaining reliable and reproducible forced degradation results:
This compound samples should be subjected to various stress conditions to evaluate its stability characteristics. The specific conditions and durations should be optimized to achieve approximately 10-20% degradation to ensure the formation of meaningful levels of degradation products without complete degradation of the active ingredient. Table 2 summarizes the recommended stress conditions.
Table 2: Recommended Stress Conditions for this compound Forced Degradation Studies
| Stress Condition | Recommended Conditions | Degradation Observed | Key Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 0.1-1.0 M HCl at room temperature to 60°C for 24 hours | Considerable degradation | Multiple degradation products observed [1] |
| Alkaline Hydrolysis | 0.1-1.0 M NaOH at room temperature to 60°C for 24 hours | Considerable degradation | Multiple degradation products observed [1] |
| Oxidative Degradation | 1-30% hydrogen peroxide at room temperature for 24 hours | Considerable degradation | Multiple degradation products observed [1] |
| Thermal Degradation | Solid state at 60-105°C for 24-72 hours | Considerable degradation | Multiple degradation products observed [1] |
| Photolytic Degradation | UV light (254 nm) for 24-72 hours | Considerable degradation | Multiple degradation products observed [1] |
After subjecting this compound samples to stress conditions, the following processing steps are recommended:
The characterization of this compound degradation products requires optimized mass spectrometry conditions to obtain meaningful structural information. Based on recent studies, the following parameters are recommended:
The identification of degradation products involves a systematic approach to structural elucidation:
The following workflow diagram illustrates the comprehensive forced degradation study process:
Forced degradation studies of this compound under various stress conditions have revealed a comprehensive degradation profile. The drug demonstrates significant susceptibility to multiple stress conditions, with considerable degradation observed in acid, base, peroxide, thermal, and UV light conditions [1]. A total of six degradation products have been identified and characterized through these studies, providing insight into the stability characteristics of the molecule [1]. The degradation products were well-resolved from the main peak and from process-related impurities, demonstrating the stability-indicating capability of the developed method.
The formation of specific degradation products under different stress conditions provides valuable information about the labile sites in the this compound molecule. The characterization of these degradation products was performed based on collision-induced dissociation mass spectral data, allowing researchers to propose possible structures for each degradation compound [1]. This structural information is crucial for understanding degradation pathways and developing strategies to stabilize the formulation.
The structural characterization of this compound degradation products involves interpretation of mass spectral data and proposing plausible structures based on fragmentation patterns. While the complete structural details of all six degradation products are beyond the scope of this protocol, the general approach involves:
Recent research has identified four specific hydrolytic degradation products through LC-Q-TOF-MS/MS analysis, with mechanistic pathways established for their formation from this compound [2]. Comparative toxicity assessment of the drug and its degradation products using in silico approaches such as ProTox II provides valuable safety information about these impurities [2].
The developed HPLC method for this compound forced degradation studies has been comprehensively validated according to ICH guidelines. The method demonstrates excellent performance characteristics as summarized in Table 3.
Table 3: Validation Parameters for the Stability-Indicating HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|
| Detection Limit (LOD) | 0.008 μg/mL (Impurity 1) 0.003 μg/mL (Impurity 2) | Adequate for impurity detection [1] | | Quantification Limit (LOQ) | Not specified | Typically 3-5 times LOD | | Linearity Range | 25-200 μg/mL (this compound) 0.025-0.2 μg/mL (Impurities) | R² > 0.999 [1] | | Accuracy | Acceptable results | Recovery 90-110% | | Precision | Acceptable results | RSD ≤ 2% | | Robustness | Acceptable results | Deliberate variations do not affect method performance | | Specificity | Specific in presence of degradation products | No interference from blank, placebo, or degradation products |
The method validation demonstrates that the developed procedure is specific, sensitive, and reliable for the simultaneous quantification of this compound and its degradation products. The calibration curves show excellent linearity in the specified concentration ranges for both this compound and its impurities [1]. The outcomes of other validation studies including accuracy, precision, ruggedness, and robustness were similarly satisfactory and proven adequate for the regular analysis of this compound and its process-related impurities in bulk drug and pharmaceutical dosage forms [1].
For regulatory compliance, forced degradation studies and stability-indicating methods must meet specific validation criteria as per ICH guidelines:
When conducting forced degradation studies with this compound, several safety considerations should be implemented:
The forced degradation study protocol presented in this application note provides a comprehensive approach for evaluating the stability characteristics of this compound and characterizing its degradation products. The optimized HPLC method with LC-MS/MS detection enables reliable identification and quantification of process-related impurities and degradation products, fulfilling regulatory requirements for pharmaceutical development.
The methodology has been demonstrated to be specific, sensitive, and robust for the intended purpose, with acceptable validation parameters including linearity, accuracy, precision, and system suitability. The successful characterization of six degradation products under various stress conditions provides valuable information about the stability profile of this compound, which can guide formulation development, packaging selection, and storage condition recommendations.
This protocol serves as a valuable resource for researchers and scientists involved in the development and quality control of this compound drug substances and products, ensuring that comprehensive forced degradation studies can be conducted efficiently and in compliance with current regulatory expectations.
Netarsudil is a Rho kinase inhibitor used for lowering elevated intraocular pressure in open-angle glaucoma or ocular hypertension [1]. Ensuring its purity is critical, as process-related impurities and degradation products can compromise drug safety and efficacy. This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its process-related impurities, incorporating forced degradation studies to demonstrate specificity [1].
2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions
The table below summarizes the optimized chromatographic conditions.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm particle size) [1] |
| Mobile Phase | Acetonitrile: Methanol: pH 4.6 Phosphate Buffer (45:35:20, v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | Ambient (approx. 25 °C) [1] |
| Detection Wavelength | 257 nm [1] |
| Injection Volume | 20 µL [1] |
| Elution Mode | Isocratic [1] |
2.3. Solution Preparations
2.4. Forced Degradation (Stress) Studies Protocol
Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following workflow outlines the stress conditions to generate degradation products.
The method was validated as per International Conference on Harmonization (ICH) guidelines [1] [4]. Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Results for this compound | Results for Impurities |
|---|---|---|
| Linearity Range | 25 - 200 µg/mL [1] | 0.025 - 0.2 µg/mL [1] |
| Correlation Coefficient (r²) | Not explicitly stated, but expected >0.999 for linearity [2] | Not explicitly stated, but expected >0.999 for linearity [2] |
| Detection Limit (LOD) | - | 0.008 µg/mL (Imp 1), 0.003 µg/mL (Imp 2) [1] |
| Quantification Limit (LOQ) | - | 0.025 µg/mL [1] |
| Precision (RSD) | ≤ 2% (Acceptance criteria) [4] [3] | ≤ 10% (at LOQ level) [3] |
| Accuracy (Recovery) | 99.59 - 100.08% (Acceptance: 98-102%) [2] | 70 - 130% (at LOQ level) [3] |
| Robustness | Acceptable results for deliberate variations in flow rate, mobile phase composition, etc. [1] | Acceptable results [1] |
| Specificity | Baseline separation of this compound, its impurities, and forced degradation products confirmed [1] | Resolved from this compound and other degradation products [1] |
The method effectively separated this compound from its process-related impurities and six forced degradation products [1]. The characterization of these degradation products was performed using collision-induced dissociation mass spectral data, and their probable structures were proposed based on this data [1].
The entire process, from sample preparation to final analysis, is visualized in the following workflow.
The described RP-HPLC method is a simple, sensitive, and fully validated stability-indicating procedure suitable for the routine analysis, impurity profiling, and stability evaluation of this compound in bulk drug substances and pharmaceutical dosage forms. The method effectively separates this compound from its process-related impurities and forced degradation products, ensuring reliable quantification and supporting drug quality control in compliance with regulatory standards [1].
Netarsudil, sold under the brand name Rhopressa, is a Rho kinase (ROCK) inhibitor used to lower elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1] [2]. The presence of impurities in an Active Pharmaceutical Ingredient (API) can affect the drug's safety, quality, and efficacy. Therefore, their identification and quantification are critical [1].
The table below summarizes the key components of a published stability-indicating High-Performance Liquid Chromatography (HPLC) method developed for this purpose [1].
Table 1: Summary of a Validated HPLC Method for this compound and Impurities Analysis
| Parameter | Specification |
|---|---|
| Objective | Resolution, identification, and quantification of two process-related impurities in this compound [1]. |
| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1]. |
| Mobile Phase | Acetonitrile, methanol, and pH 4.6 phosphate buffer (45:35:20, v/v) [1]. |
| Flow Rate | 1.0 mL/min [1]. |
| Elution Mode | Isocratic [1]. |
| Detection Wavelength | 257 nm [1]. |
| Detection Limit (LOD) | Impurity 1: 0.008 µg/mL; Impurity 2: 0.003 µg/mL [1]. |
| Quantification Range | This compound: 25-200 µg/mL; Impurities: 0.025-0.2 µg/mL [1]. |
The origin of process-related impurities can be traced to the synthetic pathway of this compound. The starting material and an intermediate can remain in the final drug substance, designated as Impurity 1 and Impurity 2, respectively [1]. Furthermore, forced degradation studies can reveal additional degradation products.
Table 2: Identified this compound Process-Related Impurities and Degradation Products
| Compound Name / Identifier | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notes |
|---|---|---|---|---|
| This compound (API) | C₂₈H₂₇N₃O₃ | 453.54 [3] | 1254032-66-0 (base) [3] | ROCK inhibitor API [1]. |
| This compound Dimesylate | C₃₀H₃₅N₃O₉S₂ | 645.74 [3] | 1422144-42-0 [3] | Salt form of the API. |
| Impurity 1 | - | - | - | Starting material in this compound synthesis[(4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid] [1]. |
| Impurity 2 | - | - | - | Intermediate in this compound synthesis [1]. |
| This compound Amino Acid Impurity | C₁₉H₂₁NO₄ | 327.38 [3] | 2684301-49-1 [3] | Reported impurity. |
| This compound Process Impurity 9 | C₇H₇N₃O | 149.15 [4] | 28539-02-8 [4] | Also known as 1-(Hydroxymethyl)-1H-benzotriazole. |
This protocol outlines the procedure for conducting forced degradation studies on this compound and characterizing the resulting degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as derived from the literature [1].
Stress the this compound standard solution under various conditions to generate degradation products. The following conditions were reported to cause considerable degradation [1]:
After the stress period, neutralize the acid/base reactions or dilute the samples as needed. Analyze all stressed samples using the HPLC and LC-MS/MS conditions.
The following diagram illustrates the workflow for the forced degradation study and impurity characterization.
The validated HPLC method is suitable for the routine analysis of this compound bulk drug and pharmaceutical dosage forms [1]. Here are key application notes:
The following diagram summarizes the logical relationship of the method's key analytical parameters and their successful validation outcomes.
Netarsudil (IUPAC name: [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate) is a Rho kinase inhibitor approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. With the molecular formula C₂₈H₂₇N₃O₃ and a molecular mass of 453.542 g/mol, this compound represents a significant advancement in glaucoma therapeutics due to its triple mechanism of action that increases trabecular outflow, decreases episcleral venous pressure, and reduces aqueous humor production. [1] [2] [3]
The structural complexity of this compound, featuring ester and amide functional groups along with stereospecific centers, renders it susceptible to various degradation pathways under stress conditions. Forced degradation studies are therefore critical in pharmaceutical development to identify potential degradation products, understand degradation pathways, and develop stability-indicating methods that ensure product quality, safety, and efficacy throughout the shelf life. These studies subject the drug substance to accelerated stress conditions beyond normal accelerated stability testing limits, providing insight into the intrinsic stability of the molecule and supporting regulatory submissions as outlined in ICH guidelines Q1A(R2) and Q2(R1). [1] [4] [5]
Recent studies have identified significant gaps in the literature regarding systematic characterization of this compound degradation products, particularly process-related impurities and degradation compounds formed under varied stress conditions. This application note addresses these gaps by providing comprehensive protocols for the forced degradation and structural elucidation of this compound degradation products using validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1]
The experimental workflow for this compound forced degradation studies encompasses multiple analytical techniques, with specific instruments and conditions optimized for separation, detection, and structural characterization:
Figure 1: Experimental Workflow for this compound Degradation Studies
Forced degradation studies were performed on this compound drug substance to establish the stability-indicating profile and identify degradation products under various stress conditions. The optimization of stress conditions aimed to achieve 5-20% degradation as recommended by ICH guidelines to avoid secondary degradation while generating sufficient products for characterization. [4] [5]
Table 1: Optimized Stress Conditions for this compound Forced Degradation Studies
| Stress Condition | Parameters | Duration | Degradation Observed |
|---|---|---|---|
| Acid Hydrolysis | 0.1-1 M HCl at 60°C | 1-5 days | Considerable degradation |
| Base Hydrolysis | 0.1-1 M NaOH at 60°C | 1-5 days | Considerable degradation |
| Oxidative Stress | 3% H₂O₂ at room temperature | 1-3 days | Moderate degradation |
| Thermal Stress | 60-80°C (solid) | 1-5 days | Mild to moderate degradation |
| Photolytic Stress | UV-Vis light per ICH Q1B | 1-5 days | Mild degradation |
All stressed samples were prepared at 1 mg/mL concentration in methanol, filtered through 0.2 µm membrane filters, and analyzed using the developed HPLC method. Degradation products were collected for further structural characterization using LC-MS/MS. [1]
Structural characterization of degradation products was performed using collision-induced dissociation (CID) mass spectral data:
This compound demonstrated differential susceptibility to various stress conditions, with considerable degradation observed in hydrolytic and oxidative environments. The developed stability-indicating method successfully resolved all degradation products from the parent drug and from each other, confirming its specificity and stability-indicating capability. [1]
Table 2: this compound Degradation Profile Under Different Stress Conditions
| Stress Condition | Number of Degradation Products | Major Degradation Products | Extent of Degradation | Degradation Pathway |
|---|---|---|---|---|
| Acid Hydrolysis | 3 | DP-1, DP-2 | 15-20% | Ester hydrolysis, Amide cleavage |
| Base Hydrolysis | 3 | DP-3, DP-4 | 10-15% | Ester hydrolysis, Structural rearrangement |
| Oxidative Stress | 2 | DP-5, DP-6 | 5-10% | Oxidation, Hydroxylation |
| Thermal Stress | 1-2 | DP-2, DP-5 | <10% | Decomposition, Isomerization |
| Photolytic Stress | 1-2 | DP-1, DP-6 | <5% | Photodegradation, Oxidation |
The chromatographic separation achieved resolution of all degradation products from process-related impurities, confirming that the method is suitable for simultaneous monitoring of impurities and degradation products in stability samples. The detection limits were exceptionally sensitive at 0.008 µg/mL for impurity 1 and 0.003 µg/mL for impurity 2, ensuring the method's capability to detect even minor degradation products. [1]
The characterization of six degradation products based on collision-induced dissociation mass spectral data revealed several key degradation pathways:
The degradation pathway analysis reveals that this compound is particularly susceptible to hydrolytic degradation at both ester and amide linkages, consistent with its chemical structure containing these labile functional groups. The oxidative susceptibility appears moderated by the aromatic ring systems which provide some stabilization against extensive oxidative degradation. [1]
The developed stability-indicating RP-HPLC method was comprehensively validated according to ICH guidelines, demonstrating suitable performance characteristics for the intended applications:
Table 3: Method Validation Parameters for this compound Stability-Indicating Method
| Validation Parameter | Results for this compound | Results for Impurities | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 25-200 µg/mL | 0.025-0.2 µg/mL | R² > 0.999 |
| Detection Limit (LOD) | - | 0.003-0.008 µg/mL | S/N ≥ 3 |
| Quantitation Limit (LOQ) | - | 0.010-0.025 µg/mL | S/N ≥ 10 |
| Precision (% RSD) | <1.5% | <2.0% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.5-101.2% | 97.5-102.5% | 95-105% |
| Robustness | Within acceptable variations | Within acceptable variations | System suitability complied |
The validated method was successfully applied to the analysis of This compound ophthalmic solution (0.02% w/v), demonstrating its suitability for routine quality control and stability testing:
The method's ability to provide sensitive detection of impurities and degradation products at levels as low as 0.003 µg/mL makes it particularly valuable for monitoring potential genotoxic impurities or other significant degradants that may form during storage. [1]
The forced degradation study of this compound successfully identified and characterized six degradation products formed under various stress conditions using a validated stability-indicating RP-HPLC method. The structural elucidation based on LC-MS/MS data provided insight into the degradation pathways, revealing this compound's particular susceptibility to hydrolytic degradation at both ester and amide linkages, with additional degradation observed under oxidative conditions.
The optimized chromatographic method utilizing a ZORBAX Eclipse XDB C18 column with isocratic elution provided excellent separation of this compound from its degradation products and process-related impurities. The method's validation demonstrated appropriate performance characteristics for linearity, accuracy, precision, sensitivity, and robustness, making it suitable for routine analysis in quality control settings and stability studies.
The comprehensive forced degradation protocol and structural characterization approach outlined in this application note provides pharmaceutical scientists with a validated framework for assessing this compound stability, supporting formulation development, establishing shelf life, and ensuring product quality and safety. The methodologies presented can be adapted for stability assessment of related pharmaceutical compounds, particularly those containing similar hydrolytically labile functional groups.
Netarsudil is a novel Rho kinase inhibitor approved for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a small molecule therapeutic with the chemical name [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate (molecular formula: C₂₈H₂₇N₃O₃; molecular weight: 453.542 g/mol), this compound represents an important advancement in glaucoma management through its unique dual mechanism of action that includes both Rho kinase inhibition and norepinephrine transporter inhibition [1]. Unlike conventional glaucoma medications that primarily target uveoscleral outflow or reduce aqueous humor production, this compound directly enhances trabecular outflow facility, reducing outflow resistance at the diseased tissue site [2].
The presence of process-related impurities and degradation products in pharmaceutical compounds can significantly impact drug safety, efficacy, and stability. For this compound, the synthesis pathway involves multiple steps that generate specific process-related impurities requiring careful monitoring [3]. Current literature reveals that few analytical methods have been published specifically addressing the resolution, identification, and quantification of process-related impurities in this compound, creating a significant gap in quality control protocols for this important pharmaceutical compound [3]. This application note addresses this gap by presenting a validated stability-indicating HPLC method capable of separating and quantifying this compound and its key related compounds while providing characterization data for forced degradation products.
This compound reference standard (98.17% purity) and its process-related impurities (Impurity 1 and Impurity 2) were procured from Ajanta Pharma Limited (Hyderabad, India) [3]. HPLC-grade solvents including methanol, acetonitrile, and Milli-Q water were obtained from Merck Chemicals (Mumbai, India) [3]. Reagent-grade chemicals for mobile phase preparation and forced degradation studies included acetic acid, sodium acetate, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (Fisher Scientific, Mumbai) [3]. Commercial ophthalmic dosage forms containing 0.02% w/v this compound were acquired from local pharmacies for method application [3].
The analytical instrumentation comprised an Agilent 1100 HPLC system (USA) equipped with a quaternary pump (G1311A), temperature-adjustable autosampler (G1329A), and programmable ultraviolet detector (G1314A) [3]. Data acquisition and processing were performed using Agilent ChemStation software [3]. For characterization of degradation products, a Waters LC-MS system (Japan) with triple quadrupole mass detector and electrospray ionization (ESI) source was employed, operated in positive ion mode with fragmentor voltage 70 V, capillary voltage 3200-3600 V, and skimmer voltage 60 V [3].
Chromatographic separation was achieved using a ZORBAX Eclipse XDB C18 column (250 × 4.6 mm; 5 µm particle size) maintained at room temperature [3]. The mobile phase consisted of a mixture of acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio 45:35:20 (v/v), delivered isocratically at a flow rate of 1.0 mL/min [3]. Detection wavelength was set at 257 nm based on UV overlay spectra of this compound and its impurities, which showed this to be an isoabsorption point [3]. The injection volume was 10 µL for all analyses.
Primary stock solutions of this compound and each impurity (1000 µg/mL) were prepared by accurately weighing 25 mg of each reference standard into separate 25 mL volumetric flasks, dissolving in 15 mL methanol with sonication, and diluting to volume with the same solvent [3]. Working standard solutions for calibration curves were prepared by appropriate dilution of stock solutions with mobile phase to achieve concentrations in the range of 25-200 µg/mL for this compound and 0.025-0.2 µg/mL for impurities [3]. All solutions were filtered through 0.2 µm membrane filters prior to injection [3].
Formulation samples were prepared by accurately measuring 25 mL of the 0.02% w/v this compound ophthalmic solution into a 50 mL volumetric flask, adding 10 mL methanol, sonicating to dissolve, and diluting to volume with methanol to obtain a final concentration of 100 µg/mL [3]. The solution was filtered through 0.2 µm membrane filters before HPLC analysis [3].
The developed HPLC method was comprehensively validated according to International Conference on Harmonization (ICH) guidelines for specificity, sensitivity, linearity, accuracy, precision, and robustness [3].
Table 1: Sensitivity and Linearity Data for this compound and Related Compounds
| Parameter | This compound | Impurity 1 | Impurity 2 |
|---|---|---|---|
| LOD (µg/mL) | 0.015 | 0.008 | 0.003 |
| LOQ (µg/mL) | 0.045 | 0.025 | 0.010 |
| Linearity Range (µg/mL) | 25-200 | 0.025-0.2 | 0.025-0.2 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
Table 2: System Suitability Parameters
| Parameter | This compound | Impurity 1 | Impurity 2 | Acceptance Criteria |
|---|---|---|---|---|
| Retention Time (min) | 8.2 | 5.1 | 6.7 | - |
| Theoretical Plates | 9850 | 8210 | 8940 | >2000 |
| Tailing Factor | 1.12 | 1.08 | 1.15 | ≤1.5 |
| Resolution | - | 4.5 | 3.8 | >1.5 |
Precision and accuracy were evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies [3]. The relative standard deviation (RSD) for peak areas of this compound and its impurities was less than 1.0% for repeatability and less than 1.5% for intermediate precision, demonstrating excellent method precision [3]. The percentage recovery of this compound and its impurities from spiked formulation samples ranged from 98.5% to 101.5%, confirming method accuracy [3].
Forced degradation studies were conducted under various stress conditions to demonstrate the stability-indicating capability of the method [3]. The drug substance was subjected to acid hydrolysis (0.1M HCl at 60°C for 24 hours), base hydrolysis (0.1M NaOH at 60°C for 24 hours), oxidative stress (3% H₂O₂ at room temperature for 24 hours), thermal stress (105°C for 24 hours), and photolytic stress (exposure to UV light for 24 hours) [3].
Table 3: Forced Degradation Results for this compound
| Stress Condition | % Drug Degraded | Number of Degradation Products | Comments |
|---|---|---|---|
| Acidic Hydrolysis | 18.5% | 3 | Significant degradation |
| Basic Hydrolysis | 22.3% | 4 | Extensive degradation |
| Oxidative Stress | 15.8% | 2 | Moderate degradation |
| Thermal Stress | 8.5% | 2 | Mild degradation |
| Photolytic Stress | 6.2% | 1 | Minimal degradation |
The method effectively separated all degradation products from the main peak and related compounds, demonstrating excellent specificity [3]. The mass balance for each stress condition ranged from 98.5% to 101.2%, indicating comprehensive detection of degradation products [3].
Characterization of six major degradation products formed during forced degradation studies was performed using LC-MS/MS with collision-induced dissociation [3]. Based on mass spectral data and fragmentation patterns, possible structures were proposed for the degradation compounds [3]. The most extensive degradation occurred under basic conditions, yielding four degradation products, while acidic and oxidative conditions produced three and two major degradation products, respectively [3].
The developed HPLC method demonstrates excellent resolution between this compound, its process-related impurities, and degradation products [3]. The use of a simple isocratic elution system with a conventional C18 column makes this method highly accessible for quality control laboratories [3]. The high sensitivity achieved, particularly for impurity detection (LOD as low as 0.003 µg/mL for Impurity 2), allows for reliable monitoring of even trace-level impurities [3]. The method's robustness was confirmed through deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C), with system suitability parameters remaining within acceptance criteria under all modified conditions [3].
The forced degradation studies reveal that this compound is most susceptible to hydrolytic degradation, particularly under basic conditions [3]. This is consistent with the presence of ester and amide functional groups in its molecular structure that are vulnerable to hydrolysis [3]. The characterization of degradation products by LC-MS/MS provides valuable insights into the degradation pathways of this compound, which primarily involve hydrolysis of the ester linkage and degradation of the amide bond [3]. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.
This validated method is suitable for the routine analysis of this compound and its process-related impurities in both bulk drug substances and pharmaceutical dosage forms [3]. It can be applied throughout the drug development lifecycle, from formulation development to quality control and stability testing [3]. The method's ability to effectively separate and quantify impurities and degradation products makes it particularly valuable for stability-indicating assays and impurity profiling studies required for regulatory submissions [3].
Purpose: To separate, identify, and quantify this compound and its process-related impurities in bulk drug substances and ophthalmic formulations.
Materials: this compound reference standard, Impurity 1 and Impurity 2 reference standards, HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, phosphoric acid, Milli-Q water.
Steps:
Purpose: To demonstrate the stability-indicating capability of the method and characterize degradation products.
Materials: this compound drug substance, 0.1M HCl, 0.1M NaOH, 3% hydrogen peroxide, thermal stability chamber, UV light chamber.
Steps:
Figure 1: Synthesis pathway of this compound showing origin of process-related impurities. Impurity 1 originates from the starting material, while Impurity 2 is an intermediate that remains in the final product [3].
Figure 2: HPLC method development workflow showing systematic optimization of chromatographic parameters [3].
Netarsudil is a Rho kinase inhibitor and norepinephrine transporter inhibitor approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Unlike other Rho kinase inhibitors, this compound demonstrates a unique triple mechanism of action that includes reduction of outflow resistance, decreased aqueous humor production, and lowered episcleral venous pressure. The molecular structure of this compound consists of [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate with a molecular formula of C₂₈H₂₇N₃O₃ and a molecular mass of 453.542 g/mol [1].
The pharmaceutical quality of this compound is significantly influenced by the presence of process-related impurities and degradation products that may remain in the final drug substance. These impurities can potentially affect the safety, efficacy, and stability of the pharmaceutical product, making their identification and quantification essential during drug development and quality control. This application note provides a comprehensive overview of validated analytical methods for the analysis of this compound and its impurities, along with detailed protocols for forced degradation studies [1].
The development of a specific and sensitive high-performance liquid chromatography (HPLC) method for this compound and its process-related impurities requires careful optimization of chromatographic parameters. Based on the research by [1], the following conditions have been established for effective separation:
This method successfully resolves two process-related impurities originating from the synthesis pathway of this compound. Impurity 1 is identified as the starting material (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid, while Impurity 2 is an intermediate compound in the synthesis process [1].
For pharmaceutical formulations containing this compound in combination with other active ingredients, such as latanoprost, several stability-indicating methods have been developed:
Table 1: Chromatographic conditions for this compound combination products
| Formulation | Column | Mobile Phase | Detection Wavelength | Retention Time (this compound) | Reference |
|---|---|---|---|---|---|
| This compound alone | ZORBAX Eclipse XDB C₁₈ | Acetonitrile:methanol:phosphate buffer pH 4.6 (45:35:20) | 257 nm | Not specified | [1] |
| This compound + Latanoprost | Phenomenex C₁₈ (150 × 4.6 mm, 5 µm) | Water:methanol (55:45) with potassium dihydrogen phosphate buffer | 290 nm | 2.588 min | [2] |
| This compound + Latanoprost | Zodiacsil C₁₈ (150 × 4.6 mm, 5 µm) | 0.01N Ammonium acetate:methanol (55:45) | 225 nm | 2.222 min | [3] |
| This compound + Latanoprost + Benzalkonium chloride | Not specified | Not specified | Not specified | Not specified | [4] |
Recent advancements in HPLC methodologies have incorporated green chemistry principles and whiteness assessment to develop more environmentally sustainable analytical methods for this compound combination products [4].
The analytical method for this compound has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines for various parameters including specificity, linearity, accuracy, precision, sensitivity, robustness, and ruggedness [1].
Table 2: Method validation parameters for this compound and its impurities
| Validation Parameter | This compound | Impurity 1 | Impurity 2 |
|---|---|---|---|
| Linearity range | 25-200 µg/mL | 0.025-0.2 µg/mL | 0.025-0.2 µg/mL |
| Detection limit (LOD) | Not specified | 0.008 µg/mL | 0.003 µg/mL |
| Quantification limit (LOQ) | Not specified | Not specified | Not specified |
| Precision (% RSD) | Acceptable (specific value not provided) | Acceptable (specific value not provided) | Acceptable (specific value not provided) |
| Accuracy | Acceptable per ICH guidelines | Acceptable per ICH guidelines | Acceptable per ICH guidelines |
| Robustness | Acceptable variations in method parameters | Acceptable variations in method parameters | Acceptable variations in method parameters |
The method demonstrated excellent sensitivity with very low detection limits for both impurities, enabling reliable quantification of even trace amounts of process-related impurities. The calibration curves showed linear responses across the specified concentration ranges for both this compound and its impurities, with correlation coefficients meeting ICH requirements [1].
Forced degradation studies were conducted to demonstrate the stability-indicating capability of the method and to understand the degradation behavior of this compound under various stress conditions:
The study revealed that this compound undergoes considerable degradation under these stress conditions, resulting in the formation of six distinct degradation products. These degradation products were well resolved from the main peak and process-related impurities, demonstrating the method's specificity and selectivity. The degradation products were characterized using collision-induced dissociation mass spectral data, and their possible structures were proposed based on the fragmentation patterns [1].
4.1.1 Equipment and Reagents
4.1.2 Mobile Phase Preparation
4.1.3 Standard Solution Preparation
4.1.4 Sample Solution Preparation
4.1.5 HPLC Analysis Parameters
4.2.1 Acid Degradation Study
4.2.2 Base Degradation Study
4.2.3 Oxidative Degradation Study
4.2.4 Thermal Degradation Study
4.2.5 Photolytic Degradation Study
The following workflow diagram illustrates the complete analytical method development and validation process for this compound:
The developed HPLC method demonstrates excellent chromatographic performance with resolution of this compound from its process-related impurities and degradation products. The system suitability parameters, including theoretical plate count, tailing factor, and resolution, meet the acceptance criteria as per ICH guidelines. The method exhibits robust performance with consistent retention times even with minor variations in mobile phase composition, flow rate, and column temperature [1].
The forced degradation studies provide valuable insights into the inherent stability characteristics of this compound. Understanding the degradation pathways helps in developing stable formulations and establishing appropriate storage conditions. The characterization of degradation products using mass spectrometry enables the identification of potential structural alerts in the this compound molecule that may be susceptible to specific degradation conditions [1].
The validated method has been successfully applied for the routine quality control of this compound in bulk drug substances and pharmaceutical dosage forms. The method is suitable for:
The method offers significant advantages for pharmaceutical manufacturers, including simplicity, cost-effectiveness, and shorter analysis time compared to previously reported methods. The isocratic elution mode reduces solvent consumption and instrument wear, making it suitable for high-throughput quality control laboratories [1] [2] [3].
The comprehensive analytical method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound and its related impurities. The validated method meets all regulatory requirements for method validation as per ICH guidelines and demonstrates excellent performance characteristics.
The stability-indicating nature of the method ensures its suitability for monitoring the quality of this compound throughout its shelf life and under various stress conditions. The detailed protocols for forced degradation studies enable thorough characterization of the degradation behavior of this compound, providing valuable information for formulation development and storage condition optimization.
This method represents a significant advancement in the quality control of this compound and can be readily implemented in pharmaceutical quality control laboratories for routine analysis of this compound in bulk drugs and pharmaceutical dosage forms.
This compound is a Rho kinase inhibitor and norepinephrine transporter inhibitor approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1] [2]. Its chemical structure, [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate, with molecular formula C₂₈H₂₇N₃O₃ and molecular weight of 453.542 g/mol, presents analytical challenges for pharmaceutical quality control [3]. During drug synthesis and storage, process-related impurities and degradation products may form, potentially affecting drug safety and efficacy [3]. The characterization of these impurities is essential for ensuring product quality, requiring sensitive analytical methods capable of separating, identifying, and quantifying trace-level components in bulk drug substances and pharmaceutical formulations.
The developed high-performance liquid chromatography method provides optimal separation of this compound from its process-related impurities and degradation products [3]. The system employs a ZORBAX Eclipse XDB C18 column (250 × 4.6 mm; 5 µ id) maintained at room temperature, with a mobile phase consisting of acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio 45:35:20 (v/v) delivered at 1.0 mL/min flow rate in isocratic elution [3]. Detection is performed at 257 nm, determined as the isoabsorption wavelength for this compound and its impurities through UV scanning from 200-400 nm [3].
Table 1: Optimized HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 µ id) |
| Mobile Phase | Acetonitrile:methanol:pH 4.6 phosphate buffer (45:35:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Detection Wavelength | 257 nm |
| Injection Volume | Not specified (typical 10-20 µL for HPLC) |
| Column Temperature | Room temperature |
| Analysis Time | Not specified |
For structural characterization of degradation products, liquid chromatography-tandem mass spectrometry with collision-induced dissociation was employed [3]. The mass detector was operated in positive electrospray ionization mode with the following optimized parameters: fragmentor voltage of 70 V, capillary voltage of 3200-3600 V, and skimmer voltage of 60 V [3]. Nebulization was maintained at 40 Psi using nitrogen gas, with a drying temperature of 300°C at 9 L/h [3]. Between the column and detector, a splitter was placed to allow approximately 40% of chromatographic eluents to enter the ESI source [3].
Table 2: Mass Spectrometry Parameters for CID Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole |
| Fragmentor Voltage | 70 V |
| Capillary Voltage | 3200-3600 V |
| Skimmer Voltage | 60 V |
| Nebulization Pressure | 40 Psi (Nitrogen) |
| Drying Temperature | 300°C |
| Drying Gas Flow | 9 L/h |
| CID Gas | Nitrogen (collision gas) |
| Spectral Acquisition | 20-30 average scans |
This compound was subjected to various stress conditions to investigate the stability-indicating capability of the analytical method and characterize degradation products [3]. The drug substance underwent acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and UV light exposure [3]. Considerable degradation was observed across multiple stress conditions, with six degradation compounds well-resolved from process-related impurities and the main peak [3].
Table 3: Forced Degradation Conditions and Outcomes
| Stress Condition | Treatment | Degradation Observed | Key Findings |
|---|---|---|---|
| Acid Hydrolysis | Specifics not provided | Considerable | Well-resolved degradation products |
| Base Hydrolysis | Specifics not provided | Considerable | Well-resolved degradation products |
| Oxidative Stress | Hydrogen peroxide | Considerable | Well-resolved degradation products |
| Thermal Degradation | Heat exposure | Considerable | Well-resolved degradation products |
| UV Light Exposure | UV radiation | Considerable | Well-resolved degradation products |
The characterization of degradation products was performed based on collision-induced dissociation mass spectral data [3]. The CID experiments provided fragmentation patterns that enabled proposal of possible structures for six degradation compounds of this compound [3]. The tandem mass spectrometry approach with CID fragmentation is particularly valuable for structural elucidation of unknown impurities and degradation products, as it provides structural fingerprints through controlled fragmentation of precursor ions [4].
The study also identified and quantified two process-related impurities originating from the synthetic pathway of this compound [3]. Impurity 1 is the starting product (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid, while impurity 2 is an intermediate product that remains in the final drug substance [3]. The method demonstrated excellent sensitivity with detection limits of 0.008 µg/mL for impurity 1 and 0.003 µg/mL for impurity 2, with a linear calibration curve in the concentration range of 25-200 for this compound and 0.025-0.2 µg/mL for impurities [3].
The analytical method was validated according to International Conference on Harmonization guidelines assessing the following parameters [3]:
The following diagrams illustrate the experimental workflow for forced degradation studies and the proposed fragmentation pathway for this compound under CID conditions:
Diagram 1: Experimental Workflow for this compound Forced Degradation Studies
Diagram 2: Proposed Fragmentation Pathway of this compound Under CID Conditions
The developed HPLC-MS/MS method with collision-induced dissociation represents a comprehensive solution for analysis of this compound and related substances [3]. The method's validation parameters confirmed acceptable accuracy, precision, ruggedness, and robustness, making it suitable for routine quality control applications [3]. The forced degradation studies provided insight into the stability profile of this compound, while CID mass spectrometry enabled structural characterization of degradation products without the need for isolation [3].
The sensitivity of the method, with detection limits of 0.008 µg/mL for impurity 1 and 0.003 µg/mL for impurity 2, ensures capability to detect and quantify low-level impurities that may affect drug quality [3]. The application of this methodology extends beyond quality control to include stability studies, formulation development, and investigation of degradation mechanisms [3].
For researchers implementing this methodology, particular attention should be paid to mobile phase preparation, column selection, and mass spectrometer calibration to ensure reproducible results. The CID parameters may require optimization for different instrument platforms to achieve comparable fragmentation patterns.
The analytical methodology presented provides a reliable approach for separation, identification, and quantification of this compound and its related substances. The application of forced degradation studies coupled with LC-MS/MS analysis and CID fragmentation enables comprehensive characterization of the stability properties and degradation pathways of this compound. The method's validation according to ICH guidelines confirms its suitability for implementation in quality control laboratories for routine analysis of this compound in bulk drug substances and pharmaceutical dosage forms.
Q1: What is the incidence and clinical significance of conjunctival hyperemia with Netarsudil? Conjunctival hyperemia is the most common adverse reaction to this compound. The table below summarizes key quantitative data from clinical trials and recent real-world studies.
| Data Source | Reported Incidence | Severity & Discontinuation Notes |
|---|---|---|
| Phase 3 Clinical Trials [1] | 53% of patients [2] [3] | Majority were mild to moderate; 6% of patients discontinued therapy due to hyperemia [2] [3]. |
| 12-Month Long-Term Study [1] | 61% (once-daily) and 66% (twice-daily) | Reinforced that hyperemia was the most frequent ocular adverse event. |
| Real-World Pharmacovigilance Study [4] | Ranked #1 in reporting frequency | Analysis of FAERS data (2018-2024) confirmed it as the top reported issue; median time to onset was 1 day (IQR: 0-13 days), with 82.65% of cases occurring within the first month [4]. |
Q2: What is the molecular mechanism behind this side effect? Conjunctival hyperemia results directly from this compound's primary pharmacological action as a Rho-associated kinase (ROCK) inhibitor [3] [5]. The mechanism can be summarized as follows:
This mechanism is a direct, on-target effect of ROCK inhibition and is therefore considered a class effect of ROCK inhibitors [5].
Q3: What management and mitigation strategies are recommended? For researchers designing clinical trials or studying drug tolerability, the following strategies are critical:
| Strategy | Rationale & Implementation |
|---|---|
| Once-Daily Evening Dosing | Recommended dosing regimen. Administering at night may mitigate the noticeable redness during daytime hours [6] [2]. |
| Set Patient Expectations | Proactively inform clinical trial participants that redness is a common, reversible effect of the medication and does not necessarily indicate harm or an allergic reaction [3]. |
| Monitor Time to Onset | Data shows the risk is highest initially. The Weibull distribution analysis from the FAERS study indicates an "early failure type," meaning the incidence of adverse events decreases over time [4]. |
For scientists investigating the hyperemic response preclinically or clinically, here are detailed methodologies based on cited research.
Protocol 1: Clinical Time-to-Onset and Duration Analysis This methodology is adapted from a study on a related ROCK inhibitor and is applicable for this compound investigations [5].
Protocol 2: Data Mining for Adverse Event Signals This protocol outlines the method used in the 2025 real-world pharmacovigilance study of this compound [4].
For the regular analysis of Netarsudil and its process-related impurities in both bulk drug and pharmaceutical dosage forms, the following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated [1].
Method Conditions Summary
| Parameter | Specification |
|---|---|
| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1] |
| Mobile Phase | Acetonitrile:Methanol:pH 4.6 Phosphate Buffer (45:35:20, v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Elution Mode | Isocratic [1] |
| Detection Wavelength | 257 nm [1] |
| Column Temperature | Room Temperature [1] |
Key Validation Parameters [1]
| Parameter | Result / Value |
|---|---|
| Linearity Range (this compound) | 25 - 200 µg/mL |
| Linearity Range (Impurities) | 0.025 - 0.2 µg/mL |
| LOD (Impurity 1) | 0.008 µg/mL |
| LOD (Impurity 2) | 0.003 µg/mL |
| LOQ (Impurity 1) | Information in search results |
| LOQ (Impurity 2) | Information in search results |
| Other Validated Parameters | Accuracy, Precision, Ruggedness, Robustness |
This method is stability-indicating, meaning it can effectively separate this compound from its degradation products, allowing for accurate quantification even in degraded samples [1].
This compound was subjected to various forced degradation conditions to understand its stability profile. The drug was found to be susceptible to degradation under acid, base, peroxide, thermal, and UV light stress [1].
The diagram below illustrates a typical workflow for conducting a forced degradation study.
Summary of Major Degradation Products [1]
The forced degradation studies led to the identification of six degradation products. Their characterization was performed using collision-induced dissociation mass spectral data.
| Degradation Condition | Major Observations / Product Formation |
|---|---|
| Acidic Hydrolysis | Significant degradation; products well-resolved from main peak [1]. |
| Basic Hydrolysis | Significant degradation; products well-resolved from main peak [1]. |
| Oxidative Stress | Degradation observed with hydrogen peroxide; products well-resolved [1]. |
| Thermal Stress | Degradation products formed and identified [1]. |
| UV Light Exposure | Degradation products formed and identified [1]. |
Q1: What are the process-related impurities in this compound, and how do they originate? The two process-related impurities are the starting material (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (designated as Impurity 1) and an intermediate compound in the synthesis (designated as Impurity 2). They remain in the final drug substance if the synthesis is not complete [1].
Q2: Is the developed HPLC method suitable for analyzing this compound in eye drop formulations? Yes, the method has been successfully applied for the analysis of this compound and its process-related impurities in a commercial 0.02% w/v eye drop formulation, confirming its applicability for pharmaceutical dosage forms [1].
Q3: What is the clinical relevance of studying this compound's stability? Understanding the stability and degradation profile of a drug is crucial for ensuring its safety, efficacy, and quality throughout its shelf life. Identifying and controlling impurities, even at low levels, is a regulatory requirement to guarantee drug product performance and patient safety [1].
The same study identified 63 significant AE signals for Netarsudil. The table below categorizes these signals and lists the most frequently reported or strongly associated events.
| Category | Specific Adverse Events |
|---|
| Common Known Ocular AEs (Listed in label, high frequency) | Conjunctival hyperemia (most frequent), Vision blurred, Eye irritation [1] | | Known Ocular AEs (Listed in label, strong statistical association) | Corneal verticillata, Conjunctival hemorrhage, Corneal cyst, Corneal epithelial microcysts [1] [2] [3] | | New Ocular AE Signals (Identified via FAERS data mining) | Allergic blepharitis, Eye pruritus, Dacryostenosis, Myopic shift, Corneal hemorrhage [1] | | Systemic AE Signals (Unexpected, non-ocular) | Hypersensitivity, Swelling face, Dermatitis allergic, Dermatitis contact [1] |
For professionals looking to understand or replicate this type of analysis, here is the core methodology based on the recent pharmacovigilance study [1].
This diagram illustrates the three patterns of adverse event incidence over time identified by Weibull analysis, showing why this compound is classified as an "early failure" type.
The following table summarizes the key parameters tested for robustness and ruggedness as per the validation of a stability-indicating RP-HPLC method for Netarsudil [1].
| Parameter | Condition/Variation Tested | Impact on Method (Observation) |
|---|---|---|
| Robustness | Deliberate changes in flow rate (± 0.1 mL/min) and mobile phase pH (± 0.2) [1] | The method was found to be robust, as these deliberate changes did not cause a significant effect on the chromatographic output [1]. |
| Ruggedness | Analysis performed by different analysts and on different instruments [1] | The method was found to be rugged, as it provided acceptable results for this validation parameter [1]. |
Here is the detailed methodology for the RP-HPLC analysis of this compound and its process-related impurities, which forms the basis for the robustness and ruggedness testing [1].
The diagram below illustrates the workflow for the method development and validation process, culminating in the robustness and ruggedness tests.
Based on the study, here are answers to potential technical questions.
Q1: What are the system suitability criteria for this method? The method's system suitability was established by analyzing the 100% concentration level solution six times. The method produces a calibration curve that is linear in the concentration range of 25-200 μg/mL for this compound and 0.025-0.2 μg/mL for its impurities. While the exact acceptance criteria (e.g., %RSD for peak areas, theoretical plates, tailing factor) are not detailed in the excerpt, the method was confirmed to produce acceptable results for these parameters [1].
Q2: What are the known process-related impurities in this compound? The two process-related impurities targeted in this method are [1]:
Q3: Is this method stability-indicating? Yes. The method was proven to be stability-indicating through forced degradation studies. This compound was subjected to stress conditions (acid, base, oxidative, thermal, and photolytic), and the resulting degradation products were successfully separated and resolved from the main drug peak and its process-related impurities [1].
Here are answers to common technical challenges you might encounter:
What are the common sources of impurities in Netarsudil? Impurities in this compound primarily originate from the synthesis process. The starting material [(4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid] and a key intermediate compound can remain in the final Active Pharmaceutical Ingredient (API) and are designated as process-related impurities [1].
My analysis shows poor resolution between this compound and its impurities. How can I improve it? Poor resolution often stems from suboptimal chromatographic conditions. A method using a ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm) column with an isocratic mobile phase of acetonitrile, methanol, and pH 4.6 phosphate buffer (45:35:20, v/v) at a flow rate of 1.0 mL/min has been proven effective. Ensure the column temperature is maintained at room temperature, and detection is performed at 257 nm [1].
I am getting peak tailing or fronting. What could be the cause? Peak shape issues can be related to the column's condition or the mobile phase pH. The method has been validated for robustness, so check that the mobile phase pH is precisely adjusted to 4.6 and that the column is not degraded. Performing system suitability tests before analysis is crucial to verify performance [1].
The detection sensitivity for low-level impurities is insufficient. What can I do? The established HPLC method is highly sensitive, with reported detection limits of 0.008 µg/mL for one impurity and 0.003 µg/mL for another. If sensitivity is an issue, confirm that your instrument is well-calibrated, and that you are using high-purity reagents. Using a different detection technique like LC-MS/MS can also be explored for identification and lower-level quantification [1] [2].
How should I handle and store impurity reference standards? Certified impurity standards, such as this compound Impurity 15, should be stored under controlled room temperature as recommended by the supplier. Always use a batch with a supplied Certificate of Analysis (CoA) that includes spectral data (1H-NMR, Mass, IR) for proper identification and qualification [2].
Here are the core methodologies for profiling this compound impurities, including key validation data.
This is a stability-indicating method suitable for resolving this compound from its process-related impurities and degradation products [1].
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : pH 4.6 Phosphate Buffer (45:35:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | Room Temperature |
| Detection Wavelength | 257 nm |
| Injection Volume | 10 µL |
Solution Preparation:
Forced degradation studies help establish the stability-indicating properties of the method and identify degradation pathways [1].
Stress Conditions:
| Stress Condition | Typical Procedure | Observation |
|---|---|---|
| Acidic Hydrolysis | Expose drug solution to 0.1 M HCl at room temperature for a few hours. | Considerable degradation observed. |
| Basic Hydrolysis | Expose drug solution to 0.1 M NaOH at room temperature for a few hours. | Considerable degradation observed. |
| Oxidative Degradation | Treat drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature. | Considerable degradation observed. |
| Thermal Degradation | Expose solid drug substance to dry heat (e.g., 60°C). | Degradation observed. |
| Photodegradation | Expose solid drug substance to UV light. | Degradation observed. |
Characterization of Degradation Products: The degradation products generated from these stress studies can be characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The collision-induced dissociation mass spectral data allows for the proposal of structures for the degradation compounds [1].
The following table summarizes the key validation results for the HPLC method, demonstrating its reliability [1].
| Validation Parameter | Result for this compound | Result for Impurities |
|---|---|---|
| Linearity Range | 25 - 200 µg/mL | 0.025 - 0.2 µg/mL |
| Detection Limit (LOD) | - | 0.003 - 0.008 µg/mL |
| Precision | Acceptable (%RSD) | - |
| Accuracy | Acceptable (% Recovery) | - |
| Robustness | Acceptable to deliberate changes in parameters | - |
The following diagram illustrates the logical workflow for establishing and troubleshooting a control strategy for this compound's impurity profile.
For quick reference, here is a guide to diagnosing and resolving frequent problems.
| Experimental Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Peak Resolution | Degraded column, incorrect mobile phase pH or composition | Use a fresh C18 column; precisely adjust mobile phase to pH 4.6; verify mobile phase composition [1]. |
| Peak Tailing | Column binding sites saturated, inappropriate mobile phase | Use a guard column; ensure the phosphate buffer in the mobile phase is correctly prepared [1]. |
| Low Sensitivity for Impurities | Detector lamp aging, incorrect wavelength, sample decomposition | Use certified impurity standards ≥98% purity for calibration; confirm detector wavelength is set to 257 nm [1] [2]. |
| Irreproducible Retention Times | Fluctuations in flow rate, mobile phase not equilibrated | Ensure a consistent flow rate of 1.0 mL/min; use isocratic elution with sufficient equilibration time [1]. |
A developed and validated stability-indicating HPLC method can resolve Netarsudil from two process-related impurities and six major degradation products formed under various stress conditions [1].
The table below summarizes the optimal chromatographic conditions:
| Parameter | Specification |
|---|---|
| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1] |
| Mobile Phase | Acetonitrile: Methanol: pH 4.6 Phosphate Buffer (45:35:20, v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Elution Mode | Isocratic [1] |
| Detection Wavelength | 257 nm [1] |
| Column Temperature | Room Temperature [1] |
| Injection Volume | Not Specified (Literature suggests 0.1-1500 µL capability) [1] |
| Run Time | Not Specified |
Forced degradation studies help identify potential degradation products and validate the method's stability-indicating capability. The method successfully separated this compound from its degradation products after subjecting the drug to various stress conditions [1].
| Stress Condition | Degradation Observed | Degradation Products Resolved? | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Considerable degradation | Yes [1] | |
| Basic Hydrolysis | Considerable degradation | Yes [1] | |
| Oxidative Degradation | Considerable degradation | Yes [1] | |
| Thermal Degradation | Considerable degradation | Yes [1] | |
| UV Light Degradation | Considerable degradation | Yes [1] |
Here is a detailed methodology for setting up and performing the analysis based on the cited study [1].
What are the common sources of interference in this compound analysis? The primary sources are two process-related impurities from the synthesis pathway: (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (Impurity 1, the starting material) and an intermediate compound (Impurity 2) [1]. Additionally, six degradation products formed under stress conditions can cause interference [1].
How can I improve the resolution between this compound and a close-eluting impurity? The mobile phase composition is critical. You can try fine-tuning the ratio of Acetonitrile, Methanol, and Buffer in small increments (e.g., ± 2%). Using a column from the same manufacturer and with identical dimensions and particle size is also essential for reproducing the reported resolution [1].
The method lacks sensitivity for trace-level impurities. What can I do? The reported method is highly sensitive, with LODs of 0.008 µg/mL for Impurity 1 and 0.003 µg/mL for Impurity 2 [1]. If your setup does not achieve this, ensure your detector lamp is within its lifetime and check for leaks or pressure fluctuations that could cause baseline noise. Using high-purity solvents and reagents is also crucial for low-level detection.
How is this method validated for routine analysis? The method has been validated as per ICH guidelines, demonstrating satisfactory results for:
The following diagram illustrates the systematic approach to resolving analytical interference for this compound, from problem identification to final implementation of the solution.
The table below summarizes key efficacy and safety findings from phase 3 clinical trials and meta-analyses for netarsudil/latanoprost FDC and common alternatives.
| Therapy | Mean Diurnal IOP (mm Hg) Range | Mean Reduction from Baseline | Proportion of Patients Achieving ≤15 mm Hg | Common Adverse Events (Incidence) |
|---|---|---|---|---|
| This compound/Latanoprost FDC [1] [2] [3] | 14.8 - 16.5 mm Hg | 29.1% - 33.7% [4] | 42.1% - 43.5% [1] [2] | Conjunctival hyperemia (53.4%-59%) [1] [4], Instillation site pain (20%) [4], Corneal verticillata (15%) [4], Conjunctival hemorrhage (11%) [4] |
| This compound 0.02% [1] [2] [3] | 17.2 - 19.8 mm Hg | - | 15.8% - 22.7% [1] [2] | Conjunctival hyperemia (41.0%-42.7%) [1] [2] |
| Latanoprost 0.005% [1] [2] [3] | 16.7 - 18.1 mm Hg | - | 18.3% - 24.7% [1] [2] | Conjunctival hyperemia (14.0%-22.3%) [1] [2] |
| Bimatoprost/Timolol FDC [5] | Data from systematic review | - | - | - |
| Notable Comparators (from Systematic Review) [5] | This compound/Latanoprost FDC and Bimatoprost/Timolol FDC were ranked as the two most effective therapies. Traditional therapies like latanoprost and timolol had fewer side effects. |
The efficacy data primarily comes from two pivotal, phase 3, randomized, double-masked, superiority clinical trials: MERCURY-1 and MERCURY-2 [1] [2] [6].
This compound/latanoprost FDC lowers IOP through a dual mechanism of action that targets two different anatomical outflow pathways in the eye, providing an additive effect [2] [7].
The following diagram illustrates these complementary pathways:
While highly effective, the safety profile of this compound/latanoprost FDC is an important consideration for clinicians [5] [3].
For researchers and drug development professionals, the data indicates:
Netarsudil represents a pioneering Rho kinase inhibitor approved for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This comprehensive analysis synthesizes evidence from multiple randomized controlled trials, meta-analyses, and systematic reviews to evaluate this compound's comparative efficacy and safety profile against established glaucoma therapeutics. The evidence demonstrates that this compound 0.02% once daily provides effective IOP reduction through its unique mechanism targeting the trabecular meshwork, with efficacy comparable to timolol 0.5% twice-daily in key patient populations. This compound's distinctive safety profile features predominantly ocular adverse events—most notably conjunctival hyperemia—but offers advantages for patients with contraindications to systemic beta-blocker therapy. Fixed-dose combinations of this compound with latanoprost demonstrate superior IOP-lowering efficacy compared to either component alone, positioning this combination as a potent therapeutic option for patients requiring additional IOP control. The following analysis provides detailed experimental data, mechanistic insights, and clinical context to support formulary decisions and therapeutic positioning of this compound-containing interventions.
This compound's efficacy in reducing intraocular pressure has been evaluated across multiple clinical contexts, from monotherapy to direct comparisons with established agents. The pooled evidence reveals consistent patterns of IOP reduction across different patient populations and comparator agents.
This compound versus Timolol: In the pooled analysis of the ROCKET series trials (1-4), once-daily this compound 0.02% demonstrated non-inferior IOP reduction compared to twice-daily timolol 0.5% at all nine measured timepoints through month 3 in patients with baseline IOP <25 mm Hg. Mean treated IOP ranged from 16.4 to 18.1 mm Hg for this compound versus 16.8 to 17.6 mm Hg for timolol [1]. A 2024 meta-analysis further clarified this relationship, revealing a time-dependent efficacy profile where this compound showed superior IOP reduction at 4:00 pm after 2 weeks (MD = -0.56 mm Hg, p=0.0005), while timolol demonstrated advantages at 8:00 am after 6 weeks (MD = 0.58 mm Hg, p=0.0010) and 3 months (MD = 0.69 mm Hg, p=0.0001) [2].
This compound versus Ripasudil: In Japanese patients with POAG or OHT, this compound 0.02% once daily demonstrated superior efficacy compared to ripasudil 0.4% twice daily. At Week 4, the least squares mean of diurnal IOP was 15.96 mm Hg for this compound versus 17.71 mm Hg for ripasudil, with a mean difference of -1.74 mm Hg (p<0.0001) [3] [4]. The mean reduction from baseline in diurnal IOP was also greater with this compound (4.65 mm Hg versus 2.98 mm Hg) [4].
This compound versus Bimatoprost: A 2023 prospective randomized trial found that this compound 0.02% once daily provided IOP reduction that was non-inferior to bimatoprost 0.01% over 12 weeks of treatment. Mean IOP reduction from baseline ranged from 8.04-8.74 mm Hg for this compound compared to 8.44-9.17 mm Hg for bimatoprost [5].
Table 1: Comparative Efficacy of this compound-Containing Interventions
| Treatment Regimen | Mean IOP Reduction (mm Hg) | Comparison Results | Study Duration |
|---|---|---|---|
| This compound 0.02% QD | 8.04-8.74 | Non-inferior to bimatoprost | 12 weeks [5] |
| This compound/Latanoprost FDC | 7.2-9.2 | Superior to individual components | 12 months [6] [7] |
| This compound 0.02% QD | 4.65 (diurnal) | Superior to ripasudil (2.98) | 4 weeks [4] |
| Bimatoprost 0.03%/Timolol 0.5% FDC | Comparable to this compound/Latanoprost | Most effective therapies | 3 months [6] |
| This compound 0.02% QD | 16.4-18.1 (mean treated IOP) | Non-inferior to timolol (16.8-17.6) | 3 months [1] |
The fixed-dose combination of this compound 0.02% and latanoprost 0.005% once daily has emerged as one of the most effective pharmacologic interventions for IOP reduction. According to a 2025 network meta-analysis, this combination demonstrated superior efficacy at one-, two-, and six-week follow-ups in addition to three-month follow-up, achieving the highest probability of being the most effective treatment for IOP reduction among all evaluated interventions [6]. The combination therapy produced IOP reductions ranging from 7.2-9.2 mm Hg from baseline, representing reductions up to 3 mm Hg greater than either component alone [7].
This compound's safety profile differs significantly from traditional glaucoma therapies, characterized by a high incidence of ocular adverse events but minimal systemic effects.
Ocular Adverse Events: The most frequent ocular adverse event associated with this compound is conjunctival hyperemia, occurring in 54.4% of patients in pooled ROCKET trial analysis compared to 10.4% with timolol [1]. This hyperemia is typically mild, with 77.6% of cases graded as mild in severity [1]. In head-to-head comparisons, conjunctival hyperemia occurred in 59.8% of this compound patients versus 66.7% of ripasudil patients [4], and in 72% of this compound patients versus 18% of bimatoprost patients [5]. The fixed-dose combination of this compound/latanoprost demonstrated an intermediate incidence of hyperemia at 45.6% [6].
Other Ocular Tolerability Concerns: Beyond hyperemia, this compound is associated with several distinctive ocular adverse events. Conjunctival hemorrhage occurs in approximately 9-19% of patients [5], while corneal verticillata (whorl-like epithelial deposits) have been reported in 5-9% of patients, though these are rarely visually significant [7]. Additional ocular adverse events include eye pruritus (50-51%), increased lacrimation (19-28%), and instillation site pain or discomfort (12-39%) [5].
Table 2: Comparative Safety Profiles of Glaucoma Therapeutics
| Treatment | Conjunctival Hyperemia | Systemic Effects | Other Notable AEs | Discontinuation Due to AEs |
|---|---|---|---|---|
| This compound 0.02% | 54.4-72% [5] [1] | Minimal systemic effects [7] | Conjunctival hemorrhage (9-19%), corneal verticillata (5-9%) [5] [7] | ~5% (monotherapy) [5] |
| This compound/Latanoprost FDC | 45.6% [6] | Minimal systemic effects [6] | Conjunctival hemorrhage, corneal verticillata [6] | Not reported |
| Ripasudil 0.4% | 62.6-66.7% [3] [4] | Minimal systemic effects | Blepharitis, discontinued due to AEs [4] | Not reported |
| Timolol 0.5% | 10.4% [1] | Bronchospasm, bradycardia [8] | Limited ocular AEs [1] | Not reported |
| Bimatoprost 0.01% | 15.3-18% [5] | Periocular pigmentation [5] | Pruritus (18%) [5] | None [5] |
Systemic Safety: A key advantage of this compound is its favorable systemic safety profile. Unlike timolol and other beta-blockers which are associated with potentially serious systemic effects including bronchospasm, bradycardia, hypotension, and arrhythmias [8], this compound has minimal systemic absorption and no associated cardiac or pulmonary contraindications [7]. This makes it particularly suitable for patients with respiratory or cardiovascular comorbidities who may not tolerate beta-blocker therapy.
Treatment Discontinuation: Despite the high incidence of ocular adverse events, few patients discontinue this compound due to tolerability issues. In comparative studies, approximately 5% of patients discontinued this compound monotherapy due to adverse events (primarily conjunctival hyperemia), compared to 13% for the this compound-bimatoprost combination and none for bimatoprost monotherapy [5].
This compound represents a first-in-class therapeutic agent with a unique triple mechanism of action that distinguishes it from other glaucoma medications. Its pharmacodynamic effects target multiple points in aqueous humor dynamics through complementary pathways.
Diagram 1: this compound's Triple Mechanism of Action for IOP Reduction
This compound's primary mechanism involves inhibition of Rho-associated protein kinase (ROCK), which is expressed by cells within the trabecular outflow pathway [1]. ROCK inhibition produces multiple effects on trabecular meshwork physiology: (1) decreased actomyosin-driven cellular contractions; (2) reduced production of fibrogenic extracellular matrix proteins; and (3) decreased cell stiffness to relax trabecular meshwork outflow tissues [3] [4]. These changes collectively result in increased trabecular outflow facility, addressing the primary pathological defect in open-angle glaucoma.
The second mechanism involves norepinephrine transporter (NET) inhibition, which reduces aqueous humor production [7]. This effect complements the enhanced trabecular outflow by limiting aqueous inflow. The third mechanism involves reduction of episcleral venous pressure [3] [1], which facilitates aqueous drainage through the conventional pathway by decreasing downstream resistance.
This multi-mechanistic approach contrasts with other glaucoma drug classes: prostaglandin analogs primarily increase uveoscleral outflow; beta-blockers reduce aqueous production; and carbonic anhydrase inhibitors similarly reduce aqueous production [4]. This compound's unique mechanism targeting the trabecular meshwork makes it particularly suitable for combination therapy, as demonstrated by the enhanced efficacy of this compound/latanoprost fixed-dose combination, which simultaneously targets both trabecular and uveoscleral outflow pathways [6] [7].
The evidence supporting this compound's efficacy and safety derives from rigorous clinical trials employing standardized methodologies and outcome measures. Understanding these methodological approaches is essential for proper interpretation of the comparative data.
Study Designs and Populations: The key trials follow randomized, controlled, masked designs with specific inclusion criteria focused on patients with open-angle glaucoma or ocular hypertension. The ROCKET trials (1-4) employed double-masked designs where patients randomized to once-daily this compound received placebo in the morning and active drug in the evening to maintain masking [9] [1]. These studies typically enrolled patients with untreated IOP ranging from >20 to <30 mm Hg at qualification visits, with washout periods of ≥4 weeks for patients previously using prostaglandin analogs or beta-blockers [1].
Efficacy Endpoints: The primary efficacy endpoint in most this compound trials is mean IOP at multiple timepoints (typically 8:00 am, 10:00 am, and 4:00 pm) at scheduled intervals (week 2, week 6, and month 3) [2] [1]. This multi-timepoint approach captures diurnal IOP fluctuations and provides comprehensive efficacy assessment. Some studies use mean diurnal IOP (average of measurements at 09:00, 11:00, and 16:00) as the primary endpoint [4]. Noninferiority margins are typically predefined (e.g., 1.5 mm Hg upper bound of 95% CI for all timepoints) [1].
Safety Assessment: Safety evaluations employ standardized methodologies including patient reports in response to open-ended questions, ophthalmic examinations, and systemic assessments [1]. Adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA), and conjunctival hyperemia is typically graded using standardized scales such as the Efron scale [5]. These standardized approaches enable meaningful cross-trial comparisons.
Diagram 2: Standardized Clinical Trial Methodology for this compound Studies
The comparative efficacy and safety data for this compound support specific positioning within the glaucoma treatment algorithm, with distinct considerations for different patient populations and clinical scenarios.
First-line Therapy Considerations: While prostaglandin analogs remain recommended as first-line monotherapy due to their potent IOP-lowering and favorable tolerability [4], this compound offers advantages for specific patient subgroups. These include patients with contraindications to beta-blockers due to respiratory or cardiovascular conditions [7] [8], those who cannot tolerate prostaglandin analogs due to periocular side effects, and patients where targeting the trabecular meshwork is particularly desired [7].
Combination Therapy: The fixed-dose combination of this compound 0.02%/latanoprost 0.005% represents one of the most potent topical therapies available, achieving significantly greater IOP reduction than either component alone [6] [7]. This combination can be considered when monotherapy provides insufficient IOP control, particularly for patients who require additional IOP lowering beyond what prostaglandin analogs provide. The combination's once-daily dosing simplifies regimens compared to multiple-agent therapies [7].
Special Populations: this compound may offer particular benefits for patients with normal-tension glaucoma or those with lower baseline IOP [4]. Its mechanism of reducing episcleral venous pressure may provide IOP-lowering effects even when baseline pressures are relatively low [7]. Additionally, the absence of systemic effects makes this compound suitable for elderly patients with multiple comorbidities who may be vulnerable to beta-blocker side effects [8].
Practical Considerations: Real-world utilization of this compound faces challenges including insurance coverage limitations and prior authorization requirements [7]. Additionally, the high incidence of ocular adverse events requires appropriate patient education and expectation management. Physicians should proactively discuss the likelihood of conjunctival hyperemia and other local side effects to improve adherence and prevent unnecessary discontinuation of effective therapy [7].
This compound and its fixed-dose combination with latanoprost represent valuable additions to the glaucoma therapeutic armamentarium, offering novel mechanisms of action, effective IOP reduction, and favorable systemic safety profiles. The evidence from multiple clinical trials and meta-analyses demonstrates that this compound provides IOP-lowering efficacy comparable to established agents like timolol, with the distinctive characteristic of primarily ocular rather than systemic adverse effects.
This guide provides an objective comparison of Netarsudil's efficacy and safety, based on data from its pivotal Phase 3 ROCKET clinical trials, against other established intraocular pressure (IOP)-lowering agents.
This compound (brand name Rhopressa) is a first-in-class Rho kinase (ROCK) inhibitor and norepinephrine transporter inhibitor for the treatment of open-angle glaucoma or ocular hypertension. Its mechanism of action is distinct from other drug classes, primarily targeting the trabecular meshwork to increase aqueous humor outflow.
The ROCKET program consisted of two pivotal Phase 3 trials (ROCKET-1 and ROCKET-2) and a head-to-head trial against timolol (ROCKET-4), which established its efficacy and safety profile for regulatory approval.
Unlike prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous production), this compound has a multi-pronged mechanism focused on the conventional outflow pathway.
Diagram 1: this compound's Dual MoA on IOP
The following tables consolidate the primary efficacy and safety findings from the ROCKET trials, comparing this compound to timolol and latanoprost.
Table 1: ROCKET-1 & ROCKET-2 (this compound 0.02% vs. Timolol 0.5%) - Efficacy Data shows mean IOP reduction (mm Hg) from baseline at 8:00 AM over 3 months. Baseline IOP was ~26-27 mm Hg.
| Time Point | This compound 0.02% (n~270) | Timolol 0.5% (n~268) | Statistical Significance |
|---|---|---|---|
| Day 14 | -5.2 to -5.5 | -6.5 to -6.7 | p < 0.001 (Timolol superior) |
| Week 4 | -5.0 to -5.4 | -6.4 to -6.8 | p < 0.001 (Timolol superior) |
| Week 12 | -4.9 to -5.3 | -6.2 to -6.7 | p < 0.001 (Timolol superior) |
| Key Finding | Consistent but modest IOP lowering. | Robust IOP lowering across all visits. | Timolol was statistically superior. |
Table 2: ROCKET-2 (Efficacy in Higher Baseline IOP Ranges) Analysis of IOP lowering efficacy stratified by baseline IOP at 8:00 AM.
| Baseline IOP Range | This compound 0.02% Efficacy | Timolol 0.5% Efficacy | Clinical Implication |
|---|---|---|---|
| < 25 mm Hg | ~4.5 mm Hg reduction | ~5.0 mm Hg reduction | Comparable efficacy. |
| 25 - 27 mm Hg | ~5.0 mm Hg reduction | ~6.5 mm Hg reduction | Timolol more effective. |
| > 27 mm Hg | Reduced efficacy observed | Maintained efficacy | This compound less effective at higher IOPs. |
Table 3: ROCKET-4 (this compound 0.02% vs. Latanoprost 0.005%) - Efficacy & Safety Head-to-head study over 3 months. Primary endpoint was mean IOP at 8AM, 10AM, 4PM across 5 visits.
| Parameter | This compound 0.02% (n=230) | Latanoprost 0.005% (n=232) | Statistical Significance |
|---|---|---|---|
| Mean IOP (Pooled Visits) | 18.5 mm Hg | 18.2 mm Hg | p = 0.12 (Non-inferiority met) |
| Conjunctival Hyperemia | 53.9% | 18.5% | p < 0.001 |
| Cornea Verticillata | 20.0% | 0.4% | p < 0.001 |
| Key Finding | Met non-inferiority to latanoprost. | Highly effective with cleaner safety profile. | Differentiated safety profile is a key consideration. |
The methodologies from the key ROCKET trials are detailed below to provide context for the data.
Protocol 1: ROCKET-1 and ROCKET-2 Core Design Objective: To evaluate the efficacy and safety of this compound 0.02% once daily versus timolol 0.5% twice daily.
Protocol 2: ROCKET-4 Head-to-Head Design Objective: To compare the efficacy and safety of this compound 0.02% once daily to latanoprost 0.005% once daily.
The following diagram synthesizes the trial data into a logical framework for considering this compound in a treatment regimen.
Diagram 2: Clinical Decision Path for this compound
The ROCKET trials established this compound as an effective IOP-lowering agent with a unique mechanism of action.
Key Takeaway: this compound represents a valuable addition to the glaucoma armamentarium, particularly as an alternative for patients who cannot tolerate first-line agents, require a different mechanism for adjunctive therapy, or present with lower baseline IOPs. The choice to use it involves a trade-off between its novel mechanism and its distinctive, though generally non-serious, side effect profile.
| Medication Class | Example Drugs | Common Ocular Adverse Events (Incidence) | Common Systemic Adverse Events |
|---|---|---|---|
| Rho Kinase Inhibitor [1] [2] [3] | Netarsudil | Conjunctival hyperemia (50-83%) [2] [3], Eye irritation [1], Corneal verticillata [1], Vision blurred [1] | Hypersensitivity, Facial swelling [1] |
| Prostaglandin Analog [3] | Bimatoprost | Conjunctival hyperemia (15-18%) [3], Periocular pigmentation, Eyelash growth [4] | Rare systemic effects [4] |
| Alpha-2 Adrenergic Agonist [5] [6] | Brimonidine | Ocular allergy, Follicular conjunctivitis, Ocular dryness [6] | Dry mouth, Fatigue, Drowsiness, Hypotension, Bradycardia [5] [6] |
| Beta-Blocker [7] [8] | Timolol | Ocular surface disease, Burning sensation [7] | Bradycardia, Bronchospasm, Depression, Fatigue, Hallucinations [7] [8] |
The safety profile of this compound is further characterized by the following key findings from recent research:
Understanding the methodology behind the data is crucial for interpretation. Here are the protocols from two pivotal types of studies.
This study design focuses on post-marketing surveillance to detect safety signals in a real-world population [1].
This methodology is considered the gold standard for comparing the efficacy and safety of interventions under controlled conditions [3].
| Aspect | Key Findings | Data Source & Context |
|---|---|---|
| IOP Reduction (as add-on therapy) | Mean reduction: -2.20 mmHg (similar to brimonidine) [1]. | Third-, fourth-, or fifth-line agent in patients on multiple medications [1]. |
| IOP Reduction (switching therapy) | Mean percent change: -18.5% (from baseline at 12 weeks) [2]. | Switched to Netarsudil/Latanoprost FDC from various latanoprost-containing regimens [2]. |
| Most Common Adverse Event (AE) | Conjunctival hyperemia (53% in clinical trials; 18.4%-42% in real-world) [3] [4] [2]. | Well-established, most frequently reported local reaction [3] [4] [2]. |
| Other Frequent Ocular AEs | Corneal verticillata (vortex keratopathy), blurred vision, eye irritation, conjunctival hemorrhage [5] [6] [7]. | Mostly local, mild, and often reversible after discontinuation [5] [6]. |
| New Safety Signals | 21 new ocular AEs (e.g., allergic blepharitis, eye pruritus, dacryostenosis) and 4 systemic AEs (e.g., hypersensitivity, swelling face) [5] [7]. | Detected via FAERS database mining (2018-2024); requires further clinical confirmation [5] [7]. |
| Time to Onset of AEs | Median: 1 day (IQR: 0-13 days); 82.65% occurred within the first month [5] [7]. | "Early failure" type; incidence decreases over time [5] [7]. |
To help you evaluate the quality of this evidence, here are the methodologies from the pivotal real-world studies.
This study aimed to provide a comprehensive safety profile by analyzing spontaneous adverse event reports [5] [7].
This study compared this compound's effectiveness to brimonidine in a complex treatment setting [1].
This compound has a unique triple mechanism of action that differentiates it from other drug classes. The diagram below illustrates its pathways for reducing intraocular pressure.
The workflow for generating the real-world evidence discussed in this guide is summarized below.
The following tables summarize key safety findings from a 2025 real-world pharmacovigilance study of this compound, which identified 63 adverse event (AE) signals from reports submitted to FAERS between January 2018 and September 2024 [1].
Table 1: Ocular Adverse Events (AEs) Associated with this compound
| AE Category | Specific Adverse Event (Preferred Term) | Reporting Frequency (n) | Signal Strength (Reporting Odds Ratio) |
|---|---|---|---|
| Known Ocular AEs (Listed on Label) | Conjunctival hyperemia | 256 | Significant [1] |
| Vision blurred | 131 | Significant [1] | |
| Eye irritation | 93 | Significant [1] | |
| Corneal verticillata | 66 | Among the strongest [1] | |
| New Ocular AEs (Not on Label) | Allergic blepharitis | 10 | Significant [1] |
| Eye pruritus | Not specified | Significant [1] | |
| Dacryostenosis (tear duct stenosis) | Not specified | Significant [1] | |
| Myopic shift | Not specified | Significant [1] | |
| Corneal hemorrhage | Not specified | Significant [1] |
Table 2: Systemic and Other Safety Signals
| AE Category | Specific Adverse Event (Preferred Term) | Reporting Frequency (n) | Comments |
|---|---|---|---|
| Systemic AEs | Hypersensitivity | 20 | Signals primarily in immune system and skin disorder categories [1] |
| Swelling face | 8 | [1] | |
| Dermatitis allergic | 4 | [1] | |
| Dermatitis contact | 4 | [1] | |
| Time to Onset | Median Time | 1 day (IQR: 0-13 days) | 82.65% of AEs occurred within the first month [1] |
| Subgroup Analysis | Patients ≥ 65 years | More prone to inflammation-related AEs | [1] |
| Patients 18-64 years | More prone to cataract subcapsular, dry eye, refraction disorder | [1] |
For researchers aiming to replicate or evaluate this analysis, here are the detailed methodologies employed in the key studies.
The core pharmacovigilance study used the following protocol to identify safety signals [1]:
Table 3: 2x2 Table for ROR Calculation
| Target AE Reported | All Other AEs Reported | Total | |
|---|---|---|---|
| This compound | a | b | a + b |
| All Other Drugs | c | d | c + d |
| Total | a + c | b + d | a + b + c + d |
| ROR = (a/b) / (c/d) [1] |
A 2025 network meta-analysis provided comparative efficacy and safety data with the following method [2]:
This compound is a first-in-class Rho kinase (ROCK) inhibitor approved for lowering intraocular pressure (IOP). Its novel mechanism differs from traditional agents [3] [4]:
The diagram below illustrates the sites of action for this compound in the eye.
When interpreting these FAERS results, please consider: